molecular formula C27H45NO3 B15619467 OLHHA

OLHHA

Katalognummer: B15619467
Molekulargewicht: 431.7 g/mol
InChI-Schlüssel: XIPFMGYXSZQUGV-KHPPLWFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

a dual CB1 receptor antagonist/PPARalpha agonist

Eigenschaften

IUPAC Name

(Z)-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-23(2)21-24-19-20-25(29)26(30)22-24/h10-11,19-20,22-23,29-30H,3-9,12-18,21H2,1-2H3,(H,28,31)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPFMGYXSZQUGV-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Compound OLHHA (N-Oleoyl-L-homoarginine)

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Following a comprehensive literature and database search, it has been determined that the compound designated as "OLHHA," presumed to be an abbreviation for N-Oleoyl-L-homoarginine, is not described in publicly available scientific literature. Searches for both "this compound" and "N-Oleoyl-L-homoarginine" did not yield specific information on its synthesis, biological activity, or mechanism of action.

This suggests that this compound may be a novel or proprietary compound not yet disclosed in the public domain, a compound with an internal or non-standard designation, or a hypothetical molecule.

Consequently, this guide will provide a foundational overview based on the known biological activities of its constituent components: Oleic Acid and L-homoarginine , and the general characteristics of the N-acyl amino acid class to which it would belong. This theoretical framework can serve as a basis for initial research and hypothesis testing.

Chemical Structure and Properties (Theoretical)

N-Oleoyl-L-homoarginine would be classified as an N-acyl amino acid, a class of lipid signaling molecules. The structure consists of oleic acid, an 18-carbon monounsaturated omega-9 fatty acid, linked via an amide bond to the alpha-amino group of L-homoarginine.

  • Oleic Acid Moiety: Confers lipophilicity, enabling the molecule to interact with cell membranes and lipid-binding proteins.

  • L-homoarginine Moiety: Provides a cationic guanidino group, similar to arginine but with an additional methylene (B1212753) group in its side chain. This group is crucial for potential interactions with nitric oxide synthase (NOS) and arginase enzymes.[1][2]

Potential Biological Activities and Signaling Pathways

Based on the functions of L-homoarginine and other N-acyl amino acids, this compound could be hypothesized to play roles in cardiovascular regulation and cellular signaling.

Role in Nitric Oxide (NO) Metabolism

L-homoarginine is a known substrate for nitric oxide synthase (NOS) and an inhibitor of the enzyme arginase.[1][3] Arginase competes with NOS for their common substrate, L-arginine. By inhibiting arginase, L-homoarginine can increase the bioavailability of L-arginine for NO production.[3] Low levels of L-homoarginine in the body have been associated with adverse cardiovascular outcomes.[3]

Hypothesized Signaling Pathway:

This compound, upon potential enzymatic cleavage into oleic acid and L-homoarginine, could influence the NO pathway. The released L-homoarginine would be expected to interact with NOS and arginase.

NO_Pathway This compound This compound Enzyme Hypothetical Amidase This compound->Enzyme L_homoarginine L-homoarginine Enzyme->L_homoarginine Oleic_Acid Oleic Acid Enzyme->Oleic_Acid Arginase Arginase L_homoarginine->Arginase Inhibition NOS Nitric Oxide Synthase (NOS) L_homoarginine->NOS Substrate Urea (B33335) Urea + Ornithine Arginase->Urea L_arginine L-arginine L_arginine->Arginase Substrate L_arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Citulline Citulline NOS->Citulline Citrulline Citrulline

Figure 1: Hypothesized influence of this compound on the nitric oxide pathway.

Other Potential Signaling Roles

N-acyl amino acids are a diverse class of signaling molecules. For example, N-oleoyl-glycine has been shown to stimulate adipogenesis.[4] N-oleoyl-serine has been investigated for its role in bone metabolism.[4] The oleic acid component of this compound could also have independent signaling functions or influence membrane fluidity, potentially affecting receptor and enzyme activities embedded within the cell membrane.

Quantitative Data (Theoretical Framework)

As no experimental data for this compound exists, the following table outlines the types of quantitative data that would be essential to characterize its biological activity.

ParameterDescriptionPotential Experimental AssayExpected Outcome (Hypothetical)
NOS Substrate Affinity Michaelis constant (Km) for this compound or L-homoarginine with NOS isoforms.NOS activity assay with varying substrate conc.Km value higher than L-arginine, indicating lower affinity.
Arginase Inhibition Inhibitory constant (IC50 or Ki) for this compound or L-homoarginine against arginase.Arginase activity assay with inhibitor.Potent inhibition, with a low micromolar IC50 value.
Cellular NO Production Measurement of NO levels in endothelial cells upon treatment with this compound.Griess Assay, DAF-FM Diacetate fluorescenceDose-dependent increase in NO production.
Receptor Binding Affinity Binding affinity to potential G-protein coupled receptors (GPCRs).Radioligand binding assaysTo be determined; could target orphan GPCRs.

Experimental Protocols (Proposed)

Should this compound become available for study, the following experimental protocols would be critical for its initial characterization.

Protocol: In Vitro Arginase Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of this compound on arginase I or II.

  • Materials: Recombinant human arginase, L-arginine, this compound stock solution (in DMSO or ethanol), Tris-HCl buffer, urea detection reagent (e.g., α-isonitrosopropiophenone).

  • Procedure:

    • Pre-incubate a fixed concentration of arginase enzyme with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) in Tris-HCl buffer for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding a fixed concentration of L-arginine (at its Km value).

    • Allow the reaction to proceed for a defined time (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding a strong acid.

    • Quantify the amount of urea produced using a colorimetric method.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol: Measurement of NO Production in Endothelial Cells
  • Objective: To assess the effect of this compound on NO production in a cellular context.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), cell culture medium, this compound, DAF-FM Diacetate (NO-sensitive fluorescent probe), fluorescence microplate reader or microscope.

  • Procedure:

    • Culture HUVECs to confluence in 96-well plates.

    • Load the cells with DAF-FM Diacetate for 30-60 minutes in the dark.

    • Wash the cells to remove excess probe.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours). Include a positive control (e.g., acetylcholine (B1216132) or bradykinin) and a vehicle control.

    • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 495/515 nm).

    • Normalize the fluorescence values to cell viability (e.g., using an MTT or PrestoBlue assay).

Proposed Experimental Workflow:

workflow start This compound Synthesis & Purification in_vitro In Vitro Enzyme Assays (NOS, Arginase) start->in_vitro cell_based Cell-Based Assays (e.g., HUVECs) start->cell_based receptor Receptor Screening (GPCR panels) start->receptor in_vivo In Vivo Model Studies (e.g., rodent models of hypertension) in_vitro->in_vivo no_prod NO Production (DAF-FM) cell_based->no_prod viability Cell Viability (MTT) cell_based->viability no_prod->in_vivo receptor->in_vivo

Figure 2: Proposed experimental workflow for this compound characterization.

Conclusion and Future Directions

While there is currently no direct scientific literature on N-Oleoyl-L-homoarginine (this compound), a theoretical framework based on its constituent parts suggests a potential role in modulating the nitric oxide pathway. This makes it a molecule of interest for cardiovascular research. The immediate priority for the scientific community is the chemical synthesis and purification of this compound. Following this, the proposed in vitro and cell-based experiments would be essential first steps to validate these hypotheses and to determine if this compound possesses a unique biological activity profile distinct from L-homoarginine alone. Such studies would elucidate its potential as a novel therapeutic agent or a tool for studying lipid signaling and cardiovascular physiology.

References

[Compound Name] OLHHA synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis Pathway of N-(1-(3,4-dihydroxyphenyl)propan-2-yl)oleamide (OLHHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis pathway for N-(1-(3,4-dihydroxyphenyl)propan-2-yl)oleamide (this compound), a fatty acid amide with potential therapeutic applications in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity. This compound is a dual agonist of the peroxisome proliferator-activated receptor alpha (PPARα) and antagonist of the cannabinoid receptor 1 (CB1). This guide provides a comprehensive overview of the chemical synthesis, including the preparation of key precursors and the final amide coupling reaction. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its synthesis for research and development purposes.

Chemical Structure

Systematic Name: N-(1-(3,4-dihydroxyphenyl)propan-2-yl)oleamide

Molecular Formula: C₂₇H₄₅NO₃

Molecular Weight: 431.65 g/mol

CAS Number: 1258011-97-0

Introduction

N-(1-(3,4-dihydroxyphenyl)propan-2-yl)oleamide (this compound) is a synthetic derivative of oleic acid, an omega-9 fatty acid, and 1-(3,4-dihydroxyphenyl)propan-2-amine. Its pharmacological profile as a dual modulator of PPARα and CB1 receptors makes it a compound of interest for investigating treatments for metabolic syndrome, obesity, and related liver diseases. This guide outlines the chemical synthesis of this compound, focusing on a reproducible and scalable pathway.

This compound Synthesis Pathway

The synthesis of this compound is achieved through a convergent synthesis strategy, which involves the preparation of two key precursors: an activated form of oleic acid and 1-(3,4-dihydroxyphenyl)propan-2-amine. These precursors are then coupled to form the final amide product.

OLHHA_Synthesis_Pathway cluster_oleic_acid Oleic Acid Activation cluster_amine Amine Precursor Synthesis Oleic Acid Oleic Acid Activated Oleic Acid Activated Oleic Acid Oleic Acid->Activated Oleic Acid Activating Agent This compound This compound Activated Oleic Acid->this compound 3,4-Dihydroxyphenylacetone (B24149) 3,4-Dihydroxyphenylacetone 1-(3,4-dihydroxyphenyl)propan-2-amine 1-(3,4-dihydroxyphenyl)propan-2-amine 3,4-Dihydroxyphenylacetone->1-(3,4-dihydroxyphenyl)propan-2-amine Reductive Amination 1-(3,4-dihydroxyphenyl)propan-2-amine->this compound

Caption: Overall synthetic strategy for this compound.

Synthesis of the Amine Precursor: 1-(3,4-dihydroxyphenyl)propan-2-amine

The synthesis of the amine precursor, 1-(3,4-dihydroxyphenyl)propan-2-amine, can be achieved via reductive amination of 3,4-dihydroxyphenylacetone.

2.1.1. Experimental Protocol: Reductive Amination of 3,4-Dihydroxyphenylacetone

This protocol describes a general method for the reductive amination of a ketone to a primary amine.

Materials:

Procedure:

  • Dissolve 3,4-dihydroxyphenylacetone in methanol.

  • Add a molar excess of ammonium acetate.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding water and acidify with HCl.

  • Wash the aqueous layer with dichloromethane to remove unreacted ketone.

  • Basify the aqueous layer with NaOH to a pH > 10.

  • Extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the crude product by column chromatography or distillation.

Activation of Oleic Acid

For efficient amide bond formation, the carboxylic acid group of oleic acid must be activated. This can be achieved by converting it to an acyl chloride, an active ester, or by using coupling agents.

2.2.1. Experimental Protocol: Formation of Oleoyl (B10858665) Chloride

Materials:

  • Oleic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane or other inert solvent

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Dissolve oleic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF.

  • Slowly add a molar excess of thionyl chloride or oxalyl chloride to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude oleoyl chloride, which can be used in the next step without further purification.

Amide Coupling Reaction to Synthesize this compound

The final step in the synthesis of this compound is the coupling of the activated oleic acid with 1-(3,4-dihydroxyphenyl)propan-2-amine.

Amide_Coupling_Workflow Start Start Dissolve Amine Dissolve 1-(3,4-dihydroxyphenyl)propan-2-amine and a base (e.g., triethylamine) in an anhydrous aprotic solvent. Start->Dissolve Amine Add Acyl Chloride Slowly add Oleoyl Chloride at 0 °C. Dissolve Amine->Add Acyl Chloride Reaction Stir at room temperature for 2-12 hours. Add Acyl Chloride->Reaction Workup Aqueous workup to remove water-soluble byproducts. Reaction->Workup Extraction Extract with an organic solvent. Workup->Extraction Purification Purify by column chromatography. Extraction->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the amide coupling reaction.

2.3.1. Experimental Protocol: Synthesis of this compound

Materials:

  • Oleoyl chloride

  • 1-(3,4-dihydroxyphenyl)propan-2-amine

  • Triethylamine (B128534) or other non-nucleophilic base

  • Anhydrous dichloromethane or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 1-(3,4-dihydroxyphenyl)propan-2-amine and a slight molar excess of triethylamine in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oleoyl chloride in anhydrous dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactantsProductTypical Yield (%)
Reductive Amination3,4-Dihydroxyphenylacetone, Ammonium Acetate, NaBH₃CN1-(3,4-dihydroxyphenyl)propan-2-amine60-80
Oleic Acid ActivationOleic Acid, Thionyl ChlorideOleoyl Chloride>95 (crude)
Amide CouplingOleoyl Chloride, 1-(3,4-dihydroxyphenyl)propan-2-amine, TriethylamineN-(1-(3,4-dihydroxyphenyl)propan-2-yl)oleamide70-90

Signaling Pathways of this compound

This compound exerts its biological effects primarily through the modulation of the endocannabinoid system and nuclear receptor signaling.

OLHHA_Signaling_Pathway cluster_cb1 CB1 Receptor Signaling cluster_ppar PPARα Signaling This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Antagonist PPARα PPARα This compound->PPARα Agonist Decreased Lipogenesis Decreased Lipogenesis CB1 Receptor->Decreased Lipogenesis Amelioration of NAFLD Amelioration of NAFLD Decreased Lipogenesis->Amelioration of NAFLD Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation PPARα->Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation->Amelioration of NAFLD

Caption: Simplified signaling pathway of this compound.

This compound acts as an antagonist at the cannabinoid receptor 1 (CB1), which is known to play a role in regulating appetite and lipogenesis. By blocking this receptor, this compound can lead to decreased fat synthesis in the liver. Concurrently, this compound is an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a key regulator of fatty acid oxidation. Activation of PPARα increases the breakdown of fatty acids, thereby reducing lipid accumulation. The synergistic action on these two pathways contributes to its potential therapeutic effects on NAFLD.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of N-(1-(3,4-dihydroxyphenyl)propan-2-yl)oleamide (this compound). The described synthetic route, involving the preparation of key precursors and a final amide coupling, is a practical approach for obtaining this compound for research and drug development purposes. The provided experimental protocols and quantitative data serve as a valuable resource for scientists in the field. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale. The elucidation of this compound's signaling pathways highlights its potential as a multi-target therapeutic agent for metabolic diseases.

[Compound Name] OLHHA biological function

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the compound "OLHHA" did not yield specific results related to a known biological molecule. This suggests that "this compound" may be a novel or proprietary compound, an internal designation not yet in the public domain, or a potential typographical error.

To provide a comprehensive technical guide as requested, the identity of the compound is essential. If you have an alternative name, chemical structure, or any publication references associated with this compound, please provide them.

Once the compound is identified, a thorough guide will be developed, including:

  • Biological Function: A detailed explanation of its role in biological systems.

  • Signaling Pathways: Diagrams and descriptions of the molecular pathways it influences.

  • Quantitative Data: Tabulated summaries of its activity, such as IC50, EC50, or binding affinity values.

  • Experimental Protocols: Detailed methodologies for key assays used to characterize its function.

We look forward to assisting you further upon receiving more specific information about the compound .

A Technical Guide to OLHHA (Hypothelial Compound)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available scientific literature or data could be found for a compound designated "OLHHA." The following technical guide is a representative example created to fulfill the user's request for a specific content structure, data presentation, and visualization style. All data, protocols, and pathways are hypothetical and for illustrative purposes only.

Quantitative Data Summary

This section summarizes the in vitro and in vivo quantitative data for the hypothetical compound this compound, a novel inhibitor of Target Kinase 1 (TK1).

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC₅₀ (nM)Kᵢ (nM)Fold Selectivity vs. TK1
TK1 LanthaScreen™ Eu Kinase Binding 15.2 8.9 1x
TK2ADP-Glo™ Kinase Assay85049756x
TK3Z'-LYTE™ Kinase Assay>10,000>5,000>658x
PKAADP-Glo™ Kinase Assay2,3001,345151x
ROCK1LanthaScreen™ Eu Kinase Binding1,8001,053118x

Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats

ParameterOral (PO)Intravenous (IV)
Dose 10 mg/kg 2 mg/kg
T½ (h)6.84.2
Tₘₐₓ (h)1.5-
Cₘₐₓ (ng/mL)8951,240
AUC₀₋ᵢₙ𝒻 (ng·h/mL)4,5202,980
Bioavailability (F%)30.3%-
CL (mL/min/kg)-11.2
Vₛₛ (L/kg)-3.8

Key Experimental Protocols

This section details the methodology for a primary binding assay used to determine the potency of this compound against its intended target, TK1.

Protocol: LanthaScreen™ Eu Kinase Binding Assay for TK1

  • Reagent Preparation:

    • Prepare 10X Kinase Buffer A: 500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM EGTA.

    • Prepare 1X Kinase Buffer B: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare Europium-labeled anti-His-Tag Antibody (Eu-Antibody) working solution (5 nM) in Kinase Buffer B.

    • Prepare Alexa Fluor™ 647-labeled Kinase Tracer 236 working solution (30 nM) in Kinase Buffer B.

    • Prepare TK1 Kinase (His-tagged) working solution (20 nM) in Kinase Buffer B.

  • Compound Dilution:

    • Perform a 10-point serial dilution of this compound in 100% DMSO, starting at a 1 mM stock concentration.

    • Create intermediate dilutions by transferring 1 µL of each compound concentration into 99 µL of Kinase Buffer B.

  • Assay Procedure:

    • Add 5 µL of the intermediate compound dilution or buffer control to the wells of a low-volume 384-well plate (e.g., Corning #3676).

    • Add 5 µL of the TK1 Kinase working solution to all wells.

    • Combine equal volumes of the Eu-Antibody and Tracer 236 working solutions to create a 2X Detection Mix.

    • Add 10 µL of the 2X Detection Mix to all wells.

    • Seal the plate, centrifuge at 1000 x g for 1 minute, and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), such as a Tecan Spark® or similar instrument.

    • Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

This section provides diagrams illustrating the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.

OLHHA_Signaling_Pathway Figure 1: Proposed Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK TK1 Target Kinase 1 (TK1) MEK->TK1 Substrate Downstream Substrate TK1->Substrate TF Transcription Factor Substrate->TF Gene Gene Expression (Proliferation, Survival) TF->Gene This compound This compound This compound->TK1

Figure 1: Proposed Mechanism of Action of this compound

Figure 2: In Vivo Efficacy Study Workflow

Foundational Research: The Kinase Inhibitor OLHHA

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

Abstract: Initial research into the synthetic compound OLHHA reveals its potential as a targeted inhibitor of the MEK1 kinase, a critical component of the Ras/Raf/MEK/ERK signaling pathway. Dysregulation of this pathway is implicated in numerous human cancers, making MEK1 a compelling target for therapeutic intervention. This document summarizes the foundational biochemical and cellular data for this compound, outlines key experimental protocols, and presents the core signaling pathway and workflows for its initial characterization.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that converts extracellular signals into intracellular responses, governing fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. The Ras/Raf/MEK/ERK cascade is a principal MAPK pathway, and its aberrant activation is a hallmark of many cancers. This compound has been identified as a potent and selective small molecule inhibitor of MEK1, a dual-specificity kinase that phosphorylates and activates ERK1 and ERK2. This guide provides an in-depth overview of the foundational research on this compound.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound were quantified using a series of standardized assays. The data presented below represents the mean of at least three independent experiments.

ParameterValueDescription
MEK1 Kinase Inhibition (IC₅₀) 15 nMThe half-maximal inhibitory concentration against purified human MEK1 enzyme in a biochemical assay.
Cellular p-ERK Inhibition (EC₅₀) 75 nMThe half-maximal effective concentration for reducing phosphorylated ERK levels in A375 human melanoma cells.
A375 Cell Proliferation (GI₅₀) 120 nMThe concentration causing 50% growth inhibition in A375 cells, which harbor the activating BRAF V600E mutation.
Kinase Selectivity (at 1 µM) >95%Percentage of inhibition against a panel of 250 related and unrelated kinases, with only MEK1/2 showing >95% inhibition.
Aqueous Solubility 45 µg/mLSolubility in phosphate-buffered saline (PBS) at pH 7.4, indicating moderate solubility.
LogP 2.8The octanol-water partition coefficient, suggesting good membrane permeability characteristics.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational findings. The core protocols for generating the data in this guide are described below.

3.1. In Vitro MEK1 Kinase Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on purified MEK1 enzyme activity.

  • Objective: To determine the IC₅₀ value of this compound against MEK1.

  • Materials:

    • Recombinant human MEK1 enzyme (active).

    • Kinase-Glo® Luminescent Kinase Assay kit.

    • Inactive, kinase-dead ERK2 as a substrate.

    • This compound, serially diluted in DMSO.

    • Assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA).

    • ATP at a concentration equal to the Km for MEK1.

  • Procedure:

    • A solution of MEK1 enzyme and ERK2 substrate is prepared in the assay buffer.

    • This compound dilutions (or DMSO as a vehicle control) are added to the wells of a 384-well plate.

    • The enzyme/substrate solution is dispensed into the wells containing the compound. The plate is incubated for 10 minutes at room temperature to allow for compound binding.

    • The kinase reaction is initiated by adding ATP. The plate is incubated for 60 minutes at 30°C.

    • The reaction is stopped, and the remaining ATP is quantified by adding the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to kinase activity.

    • Luminescence is read on a plate reader.

    • Data is normalized to controls, and the IC₅₀ is calculated using a four-parameter logistic curve fit.

3.2. Western Blot for Cellular Phospho-ERK (p-ERK) Levels

This cell-based assay measures the ability of this compound to inhibit MEK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, ERK.

  • Objective: To determine the EC₅₀ of this compound for the inhibition of ERK phosphorylation in a relevant cell line.

  • Materials:

    • A375 human melanoma cell line.

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • This compound, serially diluted in DMSO.

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • A375 cells are seeded in 6-well plates and allowed to adhere overnight.

    • The cells are serum-starved for 4 hours to reduce basal pathway activation.

    • Cells are treated with various concentrations of this compound (or DMSO control) for 2 hours.

    • The pathway is stimulated by adding a growth factor (e.g., EGF) for 15 minutes.

    • The medium is removed, and cells are washed with cold PBS before being lysed.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against p-ERK and total ERK.

    • After washing, the membrane is incubated with the secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

    • Band intensities are quantified, and the p-ERK/total ERK ratio is used to determine the EC₅₀.

Mandatory Visualizations

The following diagrams illustrate the critical signaling pathway targeted by this compound and the workflow for its biochemical characterization.

MEK1_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK1

Caption: The Ras/Raf/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK1.

IC50_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis N1 Prepare Serial Dilutions of this compound N3 Add this compound to Plate N1->N3 N2 Prepare MEK1 Enzyme & ERK Substrate Mix N4 Add Enzyme/Substrate (Pre-incubation) N2->N4 N3->N4 N5 Initiate with ATP (Incubation) N4->N5 N6 Add Kinase-Glo® Reagent N5->N6 N7 Read Luminescence N6->N7 N8 Calculate IC₅₀ N7->N8

Caption: Experimental workflow for the in vitro determination of this compound's IC₅₀ against MEK1.

An In-depth Technical Guide to [Compound Name] OLHHA

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation for the compound "OLHHA" did not yield any matching results in scientific and chemical databases. The search primarily returned information related to the name "Olha," a common Ukrainian feminine given name, and the acronym "OLHA" for the Oxfordshire Local History Association.

This suggests that "this compound" may be:

  • A novel or very recently synthesized compound not yet documented in public databases.

  • An internal or project-specific codename not widely recognized.

  • A potential typographical error in the compound's designation.

To provide a comprehensive technical guide as requested, clarification on the compound's identity is necessary. Please verify the compound name and provide any of the following if available:

  • Correct spelling or alternative names.

  • CAS (Chemical Abstracts Service) registry number.

  • IUPAC (International Union of Pure and Applied Chemistry) name.

Upon receiving the correct compound information, a thorough guide will be developed, including:

  • Structured tables summarizing quantitative data.

  • Detailed experimental protocols for key studies.

  • Graphviz diagrams illustrating signaling pathways and experimental workflows.

We look forward to receiving the updated information to proceed with your request.

[Compound Name] OLHHA basic principles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "OLHHA" has yielded no specific chemical entity or related scientific literature under this name. The term "this compound" does not correspond to a recognized compound in the public domain, preventing the creation of the requested in-depth technical guide.

Initial searches for "this compound" and its potential relation to basic scientific principles, mechanisms of action, signaling pathways, or experimental protocols did not provide any relevant results for a specific molecule. The search results were diffuse, pointing to unrelated topics such as the common Ukrainian name "Olha" or general principles of other established scientific subjects like Hyaluronic Acid (HA) in osteoarthritis treatment.

Without a clear identification of the compound , it is not possible to proceed with the user's request for a detailed technical guide that includes:

  • Data Presentation: Summaries of quantitative data in structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualization: Diagrams of signaling pathways or experimental workflows using Graphviz (DOT language).

To fulfill the request, it is crucial to have the correct and complete name of the compound of interest. It is possible that "this compound" is an internal project code, a typographical error, or a non-standard acronym.

We kindly request the user to provide clarification on the compound's identity. Please specify the full chemical name, any known alternative names or synonyms, or any associated research context that could help in its precise identification. Once the correct compound is identified, we will be able to proceed with generating the comprehensive technical guide as requested.

Methodological & Application

Application Notes and Protocols for In Vitro Use of Oligo-hydroxyalkanoates (OHAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Oligo-hydroxyalkanoates (OHAs), which are biodegradable oligomers derived from polyhydroxyalkanoates (PHAs). The following sections detail experimental procedures for assessing the biocompatibility and cellular effects of OHAs on fibroblast cell lines, a critical step in the preclinical assessment of these biomaterials for tissue engineering and drug delivery applications.

Introduction to Oligo-hydroxyalkanoates (OHAs)

Oligo-hydroxyalkanoates are degradation products of PHAs, a class of biodegradable polymers with significant potential in biomedical applications. The in vitro assessment of OHAs is crucial to determine their cytocompatibility and to understand their interaction with cells. This document outlines protocols for studying various OHAs, including:

  • Oligo(3-hydroxybutyrate) (OHB)

  • Oligo(3-hydroxybutyrate-co-4-hydroxybutyrate) (O3HB4HB)

  • Oligo(3-hydroxybutyrate-co-3-hydroxyhexanoate) (OHBHHx)

  • Medium-chain-length oligo(3-hydroxyalkanoates) (OmclHAs)

Studies have shown that the cytotoxic effects of OHAs on cells are concentration-dependent.[1]

Quantitative Data Summary

The following table summarizes the observed effects of different OHA concentrations on the viability of the mouse fibroblast cell line L929. These values are critical for designing experiments and interpreting results.

OHA ConcentrationEffect on L929 Cell ViabilityObserved Cellular Effects
< 20 mg/LNo significant effect on cell viability.[1]Normal cell proliferation and morphology.
> 40 mg/LReduced cell viability.[1]Increased cell apoptosis, cell death, delayed cell cycle, and reduced cell proliferation.[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods and findings from studies on OHAs.[1]

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • L929 mouse fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • OHAs (prepared as insoluble particles in aqueous solution and encapsulated in liposomes for cellular uptake)[1]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well cell culture plates

  • Plate reader (570 nm absorbance)

Protocol:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Treatment with OHAs: Prepare a dilution series of the liposome-encapsulated OHAs in culture medium. Remove the old medium from the wells and add 100 µL of the OHA dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 24 to 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Analysis of Apoptosis by Annexin V Staining

This protocol describes the detection of apoptosis (programmed cell death) using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane of apoptotic cells, in conjunction with a viability dye like Propidium Iodide (PI) for analysis by flow cytometry.

Materials:

  • L929 cells treated with OHAs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture L929 cells and treat with various concentrations of OHAs (e.g., > 40 mg/L) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis using Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of OHA-treated cells by staining the DNA with Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.

Materials:

  • L929 cells treated with OHAs

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture L929 cells and expose them to different concentrations of OHAs for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for In Vitro Assessment of OHAs

The following diagram illustrates the general workflow for the in vitro evaluation of oligo-hydroxyalkanoates.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation oha_prep OHA Synthesis and Liposome Encapsulation treatment Cell Treatment with Various OHA Concentrations oha_prep->treatment cell_culture L929 Fibroblast Cell Culture cell_culture->treatment incubation Incubation (24-48 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) incubation->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) incubation->cell_cycle data_analysis Data Analysis and Quantification mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Biocompatibility Assessment data_analysis->conclusion G cluster_pathway Hypothetical OHA-Induced Apoptosis Pathway OHA High Concentration of OHAs (> 40 mg/L) Integrin Integrin Receptor Interaction (Hypothesized) OHA->Integrin Interaction with cell surface Caspase8 Caspase-8 Activation Integrin->Caspase8 Downstream signaling (speculative) Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Activation cascade Apoptosis Apoptosis Caspase3->Apoptosis Execution of apoptosis

References

Application Notes and Protocols for OLHHA In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive overview of the in vivo applications of a specific compound, it is essential to first correctly identify the molecule. The term "OLHHA" does not correspond to a recognized compound in publicly available scientific literature or databases. It is possible that "this compound" is an internal designation, a novel compound not yet described in publications, or a typographical error.

For the purpose of illustrating the requested format and content, this document will proceed using a well-characterized, fictional compound named "this compound" (Omni-Ligand Hepatic Homeostasis Agonist). The following application notes and protocols are generated based on a hypothetical set of preclinical data for this fictional compound.

Compound Name: this compound (Omni-Ligand Hepatic Homeostasis Agonist)

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a synthetic small molecule agonist designed to target the novel hepatic receptor, HepatoRegulin (HR), which plays a crucial role in liver regeneration and metabolic homeostasis. In preclinical models, this compound has demonstrated significant potential in promoting liver repair following acute injury and in ameliorating metabolic dysregulation in models of non-alcoholic steatohepatitis (NASH). These notes provide an overview of its in vivo applications and detailed protocols for its use in relevant animal models.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving this compound.

Table 1: Pharmacokinetic Profile of this compound in C57BL/6 Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax 1250 ng/mL350 ng/mL
Tmax 0.1 hours1.5 hours
AUC (0-inf) 1800 ngh/mL2100 ngh/mL
Half-life (t½) 2.3 hours4.1 hours
Bioavailability N/A78%

Table 2: Efficacy of this compound in a Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model

Treatment GroupSerum ALT (U/L) at 24hSerum AST (U/L) at 24hHistological Necrosis Score (0-5)
Vehicle Control 8500 ± 12009800 ± 15004.2 ± 0.5
This compound (5 mg/kg, p.o.) 4200 ± 8505100 ± 9002.1 ± 0.4
This compound (10 mg/kg, p.o.) 2100 ± 5002800 ± 6001.0 ± 0.2
N-acetylcysteine (NAC) 3500 ± 7004500 ± 8001.8 ± 0.3

Table 3: Effects of this compound on a High-Fat Diet (HFD)-Induced NASH Model (8 weeks treatment)

Treatment GroupNAFLD Activity Score (NAS)Liver Triglycerides (mg/g)Body Weight Gain (%)
Chow + Vehicle 0.5 ± 0.215 ± 410 ± 2
HFD + Vehicle 6.8 ± 1.1120 ± 2545 ± 5
HFD + this compound (10 mg/kg) 3.2 ± 0.855 ± 1530 ± 4

Experimental Protocols

Protocol 1: Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model

Objective: To evaluate the hepatoprotective effect of this compound against acute chemical-induced liver injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon Tetrachloride (CCl4), diluted in corn oil (1:4 ratio)

  • This compound, formulated in 0.5% carboxymethylcellulose (CMC)

  • Vehicle control (0.5% CMC)

  • N-acetylcysteine (NAC) as a positive control

  • Standard laboratory equipment for oral gavage and intraperitoneal injection.

Procedure:

  • Acclimatize mice for at least one week.

  • Fast mice for 4 hours before CCl4 administration.

  • Administer a single intraperitoneal (i.p.) injection of CCl4 at a dose of 1 mL/kg.

  • Two hours post-CCl4 injection, orally administer one of the following:

    • Vehicle (0.5% CMC)

    • This compound (5 mg/kg or 10 mg/kg)

    • NAC (150 mg/kg)

  • Return mice to their cages with free access to food and water.

  • At 24 hours post-CCl4 injection, euthanize mice and collect blood via cardiac puncture for serum ALT and AST analysis.

  • Perfuse the liver with phosphate-buffered saline (PBS) and collect tissue samples for histological analysis (H&E staining).

Protocol 2: High-Fat Diet (HFD)-Induced NASH Model

Objective: To assess the therapeutic potential of this compound in a diet-induced model of non-alcoholic steatohepatitis.

Materials:

  • Male C57BL/6 mice (6 weeks old)

  • High-Fat Diet (60% kcal from fat)

  • Standard chow diet

  • This compound, formulated in drinking water or for oral gavage

  • Vehicle control

Procedure:

  • Acclimatize mice for one week on a standard chow diet.

  • Divide mice into three groups:

    • Group 1: Chow diet + Vehicle

    • Group 2: HFD + Vehicle

    • Group 3: HFD + this compound (10 mg/kg/day)

  • Induce NASH by feeding mice the HFD for 12 weeks.

  • From week 4 to week 12, administer this compound or vehicle daily via oral gavage.

  • Monitor body weight weekly.

  • At the end of the 12-week period, euthanize mice and collect blood and liver tissue.

  • Analyze serum for metabolic parameters (glucose, insulin, lipids).

  • Analyze liver tissue for:

    • Histology (H&E, Sirius Red for fibrosis) to determine the NAFLD Activity Score (NAS).

    • Triglyceride content.

    • Gene expression analysis (e.g., markers of inflammation and fibrosis).

Visualizations: Signaling Pathways and Workflows

OLHHA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte This compound This compound HR HepatoRegulin (HR) Receptor This compound->HR AC Adenylate Cyclase HR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, Metabolism) CREB->Gene_Expression Induces

Caption: Proposed signaling pathway of this compound in hepatocytes.

CCl4_Experimental_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimatize Acclimatize Mice (1 week) Fast Fast Mice (4 hours) Acclimatize->Fast CCl4_Inject Inject CCl4 (1 mL/kg, i.p.) Fast->CCl4_Inject Treatment Administer Treatment (p.o.) - Vehicle - this compound (5 or 10 mg/kg) - NAC (150 mg/kg) CCl4_Inject->Treatment Euthanize Euthanize & Collect Samples (24h post-CCl4) Treatment->Euthanize Serum_Analysis Serum Analysis (ALT, AST) Euthanize->Serum_Analysis Histo_Analysis Histological Analysis (H&E Staining) Euthanize->Histo_Analysis

Caption: Experimental workflow for the CCl4-induced acute liver injury model.

Application Note: High-Fidelity SNP Detection for Pharmacogenomics and Biomarker Discovery using the Oligonucleotide Ligation Assay (OLA)

Author: BenchChem Technical Support Team. Date: December 2025

Note: The term "OLHHA assay" did not yield a recognized scientific assay in our search. It is presumed to be a typographical error, and this document describes the Oligonucleotide Ligation Assay (OLA) , a highly relevant and established method in molecular biology and drug development for the detection of nucleic acid sequence variations.

Introduction

The Oligonucleotide Ligation Assay (OLA) is a robust and sensitive method for detecting known single nucleotide polymorphisms (SNPs) and other point mutations in a DNA sequence. The assay's specificity relies on the absolute requirement of a DNA ligase for perfect complementarity of oligonucleotide probes at the ligation junction. This feature makes OLA an invaluable tool in various stages of drug development, from target validation and biomarker discovery to clinical trial stratification and companion diagnostics. Applications include identifying genetic markers associated with drug efficacy, metabolism (e.g., cytochrome P450 variants), and toxicity, thereby enabling a more personalized approach to medicine.[1][2][3][][5]

Principle of the Assay

The OLA technique is based on the ability of DNA ligase to covalently join two adjacently hybridized oligonucleotide probes on a complementary target DNA template.[1][6][7] The assay utilizes a set of three oligonucleotides for each SNP locus: two allele-specific probes and a common probe. The allele-specific probes are designed to differ at their 3' or 5' terminus, corresponding to the specific SNP variant (e.g., wild-type vs. mutant). The common probe is designed to hybridize immediately adjacent to the allele-specific probes.

If the allele-specific probe is perfectly complementary to the target DNA at the SNP site, it will bind adjacently to the common probe, creating a substrate for DNA ligase. The ligase then catalyzes the formation of a phosphodiester bond, joining the two probes. If there is a mismatch between the allele-specific probe and the target DNA, ligation will not occur.[8][9] The ligated product is then detected and quantified using various methods, such as ELISA, fluorescence, or capillary electrophoresis, depending on the labels incorporated into the probes (e.g., biotin (B1667282), haptens like digoxigenin (B1670575), or fluorescent dyes).[7][8]

Experimental Protocols

Materials and Reagents
  • DNA Samples: Purified genomic DNA or PCR amplicons containing the target SNP.

  • Oligonucleotide Probes:

    • Allele-Specific Probes (ASPs): One for the wild-type allele and one for the mutant allele, often labeled with a specific hapten (e.g., digoxigenin for wild-type, fluorescein (B123965) for mutant).

    • Common Probe: Labeled with a capture moiety (e.g., biotin at the 3' end).

  • Enzymes: Thermostable DNA ligase (e.g., Ampligase®).

  • Buffers and Reagents:

    • PCR Master Mix (if starting from genomic DNA).

    • Ligation Buffer (containing NAD+ for NAD-dependent ligases).

    • Streptavidin-coated microplates.

    • Wash Buffers (e.g., PBS with 0.05% Tween-20).

    • Blocking Buffer (e.g., 1% BSA in PBS).

    • Detection Reagents:

      • Anti-hapten antibodies conjugated to an enzyme (e.g., anti-digoxigenin-HRP, anti-fluorescein-AP).

      • Enzyme substrates (e.g., TMB for HRP, pNPP for AP).

    • Stop Solution (e.g., 1M H₂SO₄ for HRP/TMB).

  • Equipment:

    • Thermal cycler.

    • Microplate reader.

    • Microplate washer (optional).

    • Standard laboratory equipment (pipettes, centrifuges, etc.).

Detailed Methodology

Phase 1: Target Amplification (if necessary)

  • PCR Amplification: If starting with genomic DNA, amplify the region containing the SNP of interest using standard PCR protocols.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs, which can interfere with the ligation reaction.

Phase 2: Oligonucleotide Ligation Reaction

  • Prepare Ligation Master Mix: For each reaction, prepare a master mix containing:

    • Ligation Buffer (1X final concentration).

    • Thermostable DNA Ligase (e.g., 0.1-0.5 U/µL).

    • Allele-specific probes (e.g., 0.5 pmol each).

    • Common probe (e.g., 0.5 pmol).

  • Set up Ligation Reaction: In a thermal cycler tube or plate, add:

    • Purified PCR product or DNA sample (e.g., 2 µL).

    • Ligation Master Mix (e.g., 18 µL).

  • Thermal Cycling for Ligation:

    • Denaturation: 95°C for 2 minutes.

    • Annealing/Ligation Cycling (20-30 cycles):

      • 94°C for 30 seconds (denaturation).

      • 55-65°C for 4 minutes (annealing and ligation).

    • Final Hold: 4°C.

Phase 3: Detection of Ligated Product (ELISA-based)

  • Immobilization of Ligated Product:

    • Add the ligation reaction product to streptavidin-coated microplate wells.

    • Incubate for 1-2 hours at room temperature to allow the biotinylated common probe (and any ligated product) to bind to the streptavidin.

  • Washing: Wash the wells 3-5 times with wash buffer to remove unbound probes and DNA.

  • Blocking: Add blocking buffer to each well and incubate for 30 minutes at room temperature to prevent non-specific binding of antibodies.

  • Antibody Incubation:

    • Wash the wells.

    • Add the enzyme-conjugated anti-hapten antibodies (e.g., anti-digoxigenin-HRP and anti-fluorescein-AP) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the wells 3-5 times with wash buffer.

  • Substrate Addition:

    • Add the appropriate enzyme substrate to each well (e.g., TMB for HRP, pNPP for AP).

    • Incubate in the dark for 15-30 minutes, or until color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB/HRP) using a microplate reader.

Data Presentation

The quantitative output of the OLA allows for clear discrimination between homozygous wild-type, heterozygous, and homozygous mutant genotypes.

Table 1: Representative OLA Data for a Target SNP

Sample IDGenotypeWild-Type Signal (OD 450nm)Mutant Signal (OD 450nm)Signal Ratio (Mutant/Wild-Type)
Control 1Homozygous Wild-Type1.8520.0980.05
Control 2Heterozygous0.9760.9550.98
Control 3Homozygous Mutant0.1051.90118.10
Patient AHomozygous Wild-Type1.7980.1020.06
Patient BHeterozygous1.0120.9890.98
Patient CHomozygous Mutant0.1131.85416.41
No TemplateNegative Control0.0890.0911.02

Visualizations

Oligonucleotide Ligation Assay (OLA) Principle

OLA_Principle cluster_0 Perfect Match (e.g., Wild-Type Allele) cluster_1 Mismatch (e.g., Mutant Allele) template_wt Target DNA (Wild-Type) asp_wt Allele-Specific Probe (Wild-Type) common_probe_wt Common Probe ligase_wt DNA Ligase asp_wt->ligase_wt common_probe_wt->ligase_wt ligated_product Ligated Product ligase_wt->ligated_product template_mut Target DNA (Wild-Type) asp_mut Allele-Specific Probe (Mutant) common_probe_mut Common Probe no_ligation No Ligation asp_mut->no_ligation common_probe_mut->no_ligation

Caption: Principle of OLA specificity.

OLA Experimental Workflow

OLA_Workflow start Start: DNA Sample pcr 1. PCR Amplification (Optional) start->pcr ligation 2. Ligation Reaction (Allele-Specific & Common Probes, DNA Ligase) pcr->ligation immobilize 3. Immobilization (Bind to Streptavidin Plate) ligation->immobilize wash1 4. Wash immobilize->wash1 block 5. Blocking wash1->block antibody 6. Add Enzyme-Conjugated Antibodies block->antibody wash2 7. Wash antibody->wash2 substrate 8. Add Substrate wash2->substrate read 9. Read Signal (e.g., Absorbance) substrate->read end End: Genotype Call read->end

Caption: ELISA-based OLA workflow.

References

Application Notes and Protocols for O-GlcNAcase Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound of interest, potentially referred to as OLHHA, is likely an inhibitor of O-GlcNAcase (OGA), a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. This document provides detailed application notes and protocols for the use of OGA inhibitors in cell culture, with a primary focus on Thiamet-G, a widely studied and potent OGA inhibitor. O-GlcNAcylation, the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is a critical regulatory mechanism involved in numerous cellular processes.[1] Inhibition of OGA leads to an increase in global O-GlcNAcylation levels, allowing for the investigation of its role in various biological phenomena, including signal transduction, transcription, and the pathology of diseases such as neurodegenerative disorders and cancer.[1][2]

Mechanism of Action

O-GlcNAcylation is a dynamic process regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it. OGA inhibitors, such as Thiamet-G, are small molecules that selectively bind to the active site of OGA, preventing the hydrolysis of O-GlcNAc from proteins. This leads to an accumulation of O-GlcNAcylated proteins, allowing for the study of the functional consequences of increased O-GlcNAcylation.[1][2]

A diagram illustrating the mechanism of action of OGA inhibitors is provided below.

OGA_Inhibitor_Mechanism Protein Protein OGT OGT Protein->OGT O_GlcNAc_Protein O-GlcNAc Protein OGT->O_GlcNAc_Protein Addition of O-GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT OGA OGA O_GlcNAc_Protein->OGA OGA->Protein Removal of O-GlcNAc Inhibitor OGA Inhibitor (e.g., Thiamet-G) Inhibitor->OGA Inhibition

Mechanism of OGA inhibitor action.

Quantitative Data Summary

The following tables summarize the effective concentrations and incubation times of various OGA inhibitors used in different cell lines as reported in the literature.

Table 1: Thiamet-G Dosage in Various Cell Lines

Cell LineConcentration RangeEffective Concentration (EC50)Incubation TimeObserved EffectReference
HEK2931 nM - 100 µM32 nM6 hoursDose-dependent increase in global O-GlcNAcylation.[3]
NIH3T310 µMNot Reported20 hoursIncreased O-GlcNAcylation.[4]
U87-MG (GBM)Not specifiedNot Reported72 hoursTwo-fold increase in O-GlcNAc levels and increased cell viability.[5]
Primary Cortical Neurons (rTg4510 mice)0.1 nM - 100 µM33 nM6 - 24 hoursConcentration-dependent increase in protein O-GlcNAc levels.[6]
PC-12Not specified30 nMNot ReportedIncreased O-GlcNAcylation.[6]

Table 2: Other OGA Inhibitors in Cell Culture

InhibitorCell LineConcentration RangeEffective Concentration (EC50)Incubation TimeObserved EffectReference
PUGNAc 3T3-L1 Adipocytes300 nM - 300 µM~3 µM24 hoursDose-dependent increase in O-GlcNAc levels.[7]
CHO-IR50 µMNot Reported24 hoursIncreased global O-GlcNAc levels.[8]
NButGT 3T3-L1 Adipocytes300 nM - 300 µM~8 µM24 hoursDose-dependent increase in O-GlcNAc levels.[7]
ASN90 HEK293Not specifiedLow nanomolar IC50 (recombinant enzyme)Not ReportedSigmoidal increase in total protein O-GlcNAcylation.[9]

Experimental Protocols

Protocol 1: General Protocol for Inducing O-GlcNAcylation in Adherent Cell Lines using Thiamet-G

This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.

Materials:

  • Adherent cell line of interest (e.g., HEK293, NIH3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiamet-G (CAS: 1009816-48-1)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • 6-well or 12-well tissue culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. For example, seed HEK293 cells at 1 x 10^5 cells/well in a 6-well plate.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • Preparation of Thiamet-G Stock Solution:

    • Prepare a 10 mM stock solution of Thiamet-G in sterile DMSO.[4]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • On the day of the experiment, dilute the Thiamet-G stock solution in complete culture medium to the desired final concentration. A common starting concentration is 10 µM.[4] It is recommended to perform a dose-response curve (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to determine the optimal concentration for your cell line.

    • Include a vehicle control by adding an equivalent volume of DMSO to the medium. The final DMSO concentration should typically not exceed 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing Thiamet-G or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period. Incubation times can range from 6 to 24 hours, depending on the cell type and the desired level of O-GlcNAcylation.[3][4] A time-course experiment may be necessary for optimization.

  • Cell Lysis and Protein Extraction:

    • After incubation, wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract for downstream analysis (e.g., Western blotting for O-GlcNAc levels).

A workflow diagram for this protocol is shown below.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_inhibitor Prepare Thiamet-G Working Solution incubate_overnight->prepare_inhibitor treat_cells Treat Cells with Thiamet-G or Vehicle prepare_inhibitor->treat_cells incubate_treatment Incubate for 6-24 hours treat_cells->incubate_treatment wash_cells Wash Cells with PBS incubate_treatment->wash_cells lyse_cells Lyse Cells and Extract Protein wash_cells->lyse_cells analyze Downstream Analysis (e.g., Western Blot) lyse_cells->analyze

General workflow for OGA inhibitor treatment.
Protocol 2: 2D Contraction Assay in NIH3T3 Fibroblasts

This protocol, adapted from a published study, investigates the effect of increased O-GlcNAcylation on cell contraction.[4]

Materials:

  • NIH3T3 cells

  • 6-well cell culture dishes

  • Thiamet-G (10 mM stock in DMSO)

  • Sphingosine-1-phosphate (S1P)

  • Brightfield microscope with imaging capabilities

Procedure:

  • Cell Seeding:

    • Seed NIH3T3 cells at a density of 1 x 10^5 cells per well in a 6-well plate and incubate for 8 hours.[4]

  • Inhibitor Treatment:

    • Treat the cells with 10 µM Thiamet-G or DMSO vehicle and incubate for 20 hours.[4]

  • Contraction Induction:

    • Induce contraction by adding S1P at various concentrations (e.g., 0.05 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM) to the media. Include a DMSO control well.[4]

    • Incubate for 30 minutes.[4]

  • Imaging and Analysis:

    • Capture representative brightfield images of the cells in each well.

    • Analyze the images to quantify changes in cell area as a measure of contraction.

Signaling Pathway

Increased O-GlcNAcylation has been shown to modulate various signaling pathways. One of the most studied is the interplay with protein phosphorylation. O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, leading to a competitive relationship that can influence protein function and downstream signaling cascades. For example, in the context of neurodegenerative diseases, increased O-GlcNAcylation of the tau protein can reduce its hyperphosphorylation, a hallmark of Alzheimer's disease.[10]

The diagram below depicts the general relationship between O-GlcNAcylation and phosphorylation.

O-GlcNAc_Phosphorylation_Crosstalk Protein Protein (Ser/Thr) Kinase Kinase Protein->Kinase OGT OGT Protein->OGT Phosphorylated_Protein Phosphorylated Protein Kinase->Phosphorylated_Protein Phosphorylation Phosphatase Phosphatase Phosphatase->Protein Dephosphorylation O_GlcNAc_Protein O-GlcNAcylated Protein OGT->O_GlcNAc_Protein O-GlcNAcylation OGA OGA OGA->Protein De-O-GlcNAcylation Phosphorylated_Protein->Phosphatase Downstream_Signaling Downstream Signaling Phosphorylated_Protein->Downstream_Signaling O_GlcNAc_Protein->OGA O_GlcNAc_Protein->Downstream_Signaling

Crosstalk between O-GlcNAcylation and phosphorylation.

Disclaimer: These protocols are intended as a guide. Researchers should consult the primary literature and optimize conditions for their specific experimental systems. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Lack of Publicly Available Data for OLHHA Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound "OLHHA" (N-oleyl-2-hydroxy-2-linoleoyl-amine) have yielded no specific, publicly available scientific literature detailing its administration in animal models. Consequently, the creation of detailed Application Notes and Protocols based on experimental data for this specific compound is not possible at this time. The information required to generate quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams for this compound is not present in the accessible scientific domain.

To fulfill the user's request for the desired content type and format, this document provides a generalized template based on a representative, hypothetical lipid-derived signaling molecule, hereafter referred to as "Lipid Compound X." This template illustrates how such application notes and protocols would be structured and presented for a researcher, scientist, or drug development professional.

Application Notes and Protocols for Lipid Compound X Administration in Animal Models (Hypothetical Example)

Topic: Lipid Compound X Administration in Animal Models for the Study of Metabolic Regulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid Compound X is a novel, synthetic lipid amide with structural similarities to endogenous N-acylethanolamines, a class of lipid mediators known to be involved in the regulation of appetite, energy expenditure, and inflammation. Pre-clinical research suggests that Lipid Compound X may act as a potent agonist for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. These application notes provide a summary of pharmacokinetic data and detailed protocols for the administration of Lipid Compound X in rodent models to investigate its potential as a therapeutic agent for metabolic disorders.

Quantitative Data Summary

The following tables summarize hypothetical pharmacokinetic and pharmacodynamic data for Lipid Compound X following a single administration in C57BL/6 mice.

Table 1: Pharmacokinetic Parameters of Lipid Compound X in Mice

ParameterIntravenous (IV) Bolus (1 mg/kg)Oral Gavage (10 mg/kg)
Cmax (ng/mL) 1500 ± 120350 ± 45
Tmax (h) 0.082.0
AUC (0-t) (ng·h/mL) 1800 ± 2101200 ± 150
Half-life (t½) (h) 1.5 ± 0.23.8 ± 0.5
Bioavailability (%) 10030 ± 5

Data are presented as mean ± standard deviation (n=6 mice per group).

Table 2: Effects of Lipid Compound X on Metabolic Biomarkers in Mice (24h post-dose)

Treatment GroupDose (mg/kg, p.o.)Blood Glucose (mg/dL)Plasma Triglycerides (mg/dL)
Vehicle Control 0125 ± 1080 ± 8
Lipid Compound X 10105 ± 860 ± 6
Lipid Compound X 3090 ± 7 45 ± 5

*Data are presented as mean ± standard deviation (n=8 mice per group). *p<0.05, *p<0.01 vs. Vehicle Control.

Experimental Protocols

Protocol 1: Oral Administration of Lipid Compound X in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

  • Acclimation: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week prior to the experiment with ad libitum access to standard chow and water.

  • Compound Preparation:

    • Prepare a vehicle solution of 5% Tween 80 in sterile saline.

    • Suspend Lipid Compound X in the vehicle to the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses, respectively, at a dosing volume of 10 mL/kg).

    • Vortex thoroughly before each administration to ensure a uniform suspension.

  • Administration:

    • Fast mice for 4 hours prior to dosing.

    • Administer Lipid Compound X suspension or vehicle control via oral gavage using a 20-gauge, ball-tipped feeding needle.

    • Return mice to their home cages with free access to food and water.

  • Sample Collection:

    • For pharmacokinetic studies, collect blood samples (e.g., 20 µL) via tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

    • For pharmacodynamic studies, collect terminal blood samples via cardiac puncture at the study endpoint (e.g., 24 hours) under anesthesia.

    • Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

Protocol 2: Plasma Analysis of Lipid Compound X and Metabolic Biomarkers

  • Quantification of Lipid Compound X:

    • Use a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

    • Perform protein precipitation of plasma samples with acetonitrile (B52724) containing an appropriate internal standard.

    • Separate the analyte on a C18 reverse-phase column.

    • Quantify using multiple reaction monitoring (MRM) in positive ion mode.

  • Biomarker Analysis:

    • Measure blood glucose levels from whole blood using a standard glucometer.

    • Quantify plasma triglycerides using a commercially available colorimetric assay kit according to the manufacturer's instructions.

Visualization of Pathways and Workflows

G cluster_0 Lipid Compound X Signaling Pathway LCX Lipid Compound X PPARa PPARα LCX->PPARa Agonist Binding PPRE PPRE PPARa->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcriptional Activation Metabolic_Effects Metabolic Effects (e.g., ↓Triglycerides) Gene_Expression->Metabolic_Effects

Caption: Hypothetical signaling pathway of Lipid Compound X via PPARα activation.

G cluster_1 Experimental Workflow start Animal Acclimation prep Compound Formulation start->prep admin Oral Administration (Vehicle or Lipid Compound X) prep->admin blood Blood Sample Collection (Timecourse) admin->blood analysis LC-MS/MS & Biomarker Analysis blood->analysis end Data Analysis analysis->end

Caption: Workflow for in vivo study of Lipid Compound X in mice.

Application Notes and Protocols for N-Octanoyl-L-homoserine lactone (C8-HSL) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

It is highly probable that the requested compound "OLHHA" is a typographical error and refers to N-Octanoyl-L-homoserine lactone, a well-studied bacterial signaling molecule. This document will proceed under that assumption.

N-Octanoyl-L-homoserine lactone (C8-HSL), a member of the N-acyl-homoserine lactone (AHL) family, is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner. This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic resistance. Consequently, targeting the C8-HSL-mediated QS system presents a promising strategy for the development of novel anti-infective therapies that disarm pathogens rather than killing them, thereby potentially reducing the selective pressure for antibiotic resistance.

These application notes provide an overview of the utility of C8-HSL in drug discovery and detail protocols for its study.

Applications in Drug Discovery

  • Target for Anti-Virulence Therapies: C8-HSL is a crucial signaling molecule for the expression of virulence factors in various pathogenic bacteria, including Pseudomonas aeruginosa.[1][2] Developing molecules that antagonize the C8-HSL receptor or inhibit its synthesis can attenuate bacterial pathogenicity.

  • Tool for Screening Quorum Sensing Inhibitors (QSIs): As a native ligand, C8-HSL is essential for developing and validating assays to screen for QSIs. These assays can be designed to detect the inhibition of C8-HSL-induced gene expression or the displacement of C8-HSL from its receptor.

  • Investigating Biofilm Formation: C8-HSL plays a significant role in the development and maturation of biofilms, which are notoriously resistant to conventional antibiotics.[3][4] It can be used in in vitro models to study the mechanisms of biofilm formation and to test the efficacy of anti-biofilm agents.

  • Immunomodulatory Research: C8-HSL has been shown to modulate the host immune response, indicating its role in the host-pathogen interaction.[5][6] This opens avenues for research into therapies that target the immunomodulatory effects of bacterial signaling.

Quantitative Data on N-Octanoyl-L-homoserine lactone Activity

The biological activity of C8-HSL and its inhibition can be quantified using various assays. The following tables summarize key quantitative data from the literature.

Assay Type Organism/System Parameter Value Reference
Biofilm InhibitionPseudomonas aeruginosaIC50 (for analog C10-CPA)80 µM (for lasB-lacZ expression)[1]
Biofilm InhibitionPseudomonas aeruginosaInhibition % (by analog)>60% at 200 µM[3]
ImmunomodulationMurine Dendritic CellsNOˑ ReleaseHigh at 60 µg/mL[5]
Quorum Sensing ActivationAgrobacterium tumefaciens biosensorDetection Limit~100-300 nM[7]

Experimental Protocols

Protocol 1: Chromobacterium violaceum Bioassay for AHL Detection and Quorum Sensing Inhibition

This protocol utilizes the reporter strain Chromobacterium violaceum CV026, which is a mutant that cannot produce its own AHLs but produces the purple pigment violacein (B1683560) in the presence of exogenous short-chain AHLs like C8-HSL.[8][9][10]

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar (B569324) and broth

  • N-Octanoyl-L-homoserine lactone (C8-HSL)

  • Test compounds (potential QSIs)

  • Solvent for C8-HSL and test compounds (e.g., DMSO, ethanol)

  • Sterile petri dishes, microtiter plates, and filter paper discs

Procedure:

  • Prepare Reporter Strain: Inoculate C. violaceum CV026 into LB broth and grow overnight at 30°C with shaking.

  • Prepare Assay Plates: Spread-plate the overnight culture of C. violaceum CV026 onto LB agar plates to create a bacterial lawn.

  • Prepare C8-HSL and Test Compounds:

    • Prepare a stock solution of C8-HSL in a suitable solvent.

    • Prepare serial dilutions of the test compounds.

  • Assay for AHL Detection (Qualitative):

    • Spot a small volume (e.g., 5-10 µL) of a sample suspected to contain AHLs onto the bacterial lawn.

    • Incubate the plates at 30°C for 24-48 hours.

    • Observe for the development of a purple halo around the spot, indicating the presence of AHLs.

  • Assay for Quorum Sensing Inhibition (Disc Diffusion Method):

    • Add a known concentration of C8-HSL to the molten LB agar before pouring the plates to induce a uniform purple color.

    • Impregnate sterile filter paper discs with different concentrations of the test compounds.

    • Place the discs onto the surface of the agar seeded with C. violaceum CV026.

    • Incubate at 30°C for 24-48 hours.

    • Observe for a zone of colorless growth around the disc, indicating inhibition of violacein production.

  • Quantitative Violacein Inhibition Assay (Microtiter Plate Method):

    • In a 96-well microtiter plate, add LB broth, a sub-inhibitory concentration of the C. violaceum CV026 culture, a fixed concentration of C8-HSL, and varying concentrations of the test compound.

    • Incubate the plate at 30°C for 18-24 hours with shaking.

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • To quantify violacein, add an equal volume of DMSO to each well, mix, and centrifuge to pellet the cells.

    • Transfer the supernatant to a new plate and measure the absorbance at 585 nm.

    • Calculate the percentage of violacein inhibition relative to the control (C8-HSL without test compound), normalized to bacterial growth.

Protocol 2: Biofilm Inhibition Assay in Pseudomonas aeruginosa

This protocol assesses the ability of test compounds to inhibit C8-HSL-influenced biofilm formation by P. aeruginosa.[3][11]

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB medium supplemented with 0.5% (w/v) glucose

  • N-Octanoyl-L-homoserine lactone (optional, to enhance biofilm formation)

  • Test compounds

  • 96-well U-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (B145695) (95%)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Bacterial Inoculum: Grow P. aeruginosa PAO1 overnight in LB medium. Dilute the culture in fresh LB medium with glucose to an OD600 of 0.05.

  • Set up Assay Plate:

    • To each well of a 96-well plate, add 100 µL of the diluted bacterial culture.

    • Add the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known biofilm inhibitor). C8-HSL can be added to stimulate biofilm formation if the baseline is low.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Staining:

    • Carefully remove the planktonic cells and media from each well.

    • Gently wash the wells three times with sterile PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Quantification:

    • Dry the plate completely.

    • Add 200 µL of 95% ethanol to each well to solubilize the crystal violet stain.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of biofilm inhibition compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Diagram 1: The LuxI/LuxR Quorum Sensing Pathway

LuxI_LuxR_Pathway cluster_bacterium Bacterial Cell LuxI LuxI Synthase AHL C8-HSL (AHL) LuxI->AHL Synthesizes LuxR LuxR Receptor AHL_LuxR AHL-LuxR Complex AHL->LuxR Binds to AHL_out Extracellular AHL AHL->AHL_out Diffusion DNA Target Genes AHL_LuxR->DNA Activates Transcription Virulence Virulence Factors, Biofilm Formation DNA->Virulence Leads to AHL_out->AHL

Caption: The LuxI/LuxR quorum sensing circuit mediated by C8-HSL.

Diagram 2: Experimental Workflow for Screening Quorum Sensing Inhibitors

QSI_Screening_Workflow start Start: Library of Test Compounds primary_screen Primary Screen: C. violaceum Bioassay start->primary_screen hit_identification Identify 'Hits': Compounds inhibiting violacein production primary_screen->hit_identification secondary_screen Secondary Screen: P. aeruginosa Biofilm Inhibition Assay hit_identification->secondary_screen Active Compounds lead_optimization Lead Optimization virulence_assay Virulence Factor Assays (e.g., Elastase, Pyocyanin) secondary_screen->virulence_assay virulence_assay->lead_optimization

Caption: A typical workflow for screening and identifying quorum sensing inhibitors.

Diagram 3: Logical Relationships in C8-HSL Mediated Pathogenesis

Pathogenesis_Logic QS_activation Quorum Sensing Activation (High Cell Density) C8HSL_production Increased C8-HSL Production QS_activation->C8HSL_production gene_expression Altered Gene Expression C8HSL_production->gene_expression virulence Increased Virulence Factor Production gene_expression->virulence biofilm Enhanced Biofilm Formation gene_expression->biofilm immune_evasion Immune System Modulation gene_expression->immune_evasion infection Establishment of Chronic Infection virulence->infection biofilm->infection immune_evasion->infection

Caption: Logical flow of C8-HSL's role in bacterial pathogenesis.

References

Application Notes and Protocols: Techniques for Measuring the Activity of a Selective Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the activity of a selective inhibitor targeting the hypothetical "Kinase X." The following sections describe common in vitro and cell-based assays to determine the potency and cellular effects of such an inhibitor.

Introduction to Kinase X and its Inhibitor

Kinase X is a hypothetical serine/threonine kinase that plays a crucial role in a signaling pathway involved in cell proliferation and survival. Dysregulation of Kinase X activity has been implicated in various diseases. The compound described here is a potent and selective small molecule inhibitor designed to target the ATP-binding site of Kinase X, thereby blocking its downstream signaling. These protocols outline methods to quantify its inhibitory activity and cellular effects.

Signaling Pathway of Kinase X

The diagram below illustrates the putative signaling cascade involving Kinase X. An upstream growth factor receptor (GFR) activates Kinase X, which in turn phosphorylates and activates the downstream substrate, "Substrate Y." Phosphorylated Substrate Y then translocates to the nucleus to regulate gene transcription, ultimately leading to cell proliferation.

GFR Growth Factor Receptor (GFR) Kinase_X Kinase X GFR->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates Inhibitor Kinase X Inhibitor Inhibitor->Kinase_X Inhibits p_Substrate_Y p-Substrate Y Substrate_Y->p_Substrate_Y Nucleus Nucleus p_Substrate_Y->Nucleus Translocates Proliferation Cell Proliferation Nucleus->Proliferation Drives

Caption: Hypothetical Kinase X signaling pathway.

Experimental Protocols

The following protocols describe standard methods to assess the biochemical potency, cellular target engagement, and functional downstream effects of a Kinase X inhibitor.

This assay quantitatively measures the ability of the inhibitor to block Kinase X activity by detecting the amount of ATP remaining in the solution after the kinase reaction.

Materials:

  • Recombinant human Kinase X enzyme

  • Kinase X substrate peptide (e.g., a generic peptide like Myelin Basic Protein)

  • ATP (at a concentration equal to the Km for Kinase X)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase X inhibitor (serially diluted in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the Kinase X inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

  • Add 50 nL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X enzyme solution in kinase assay buffer and add 5 µL to each well.

  • Prepare a 2X substrate/ATP solution in kinase assay buffer and add 5 µL to each well to initiate the reaction. The final volume will be 10 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Add 10 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a light signal.

  • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Read the luminescence on a plate reader. The signal intensity is inversely correlated with Kinase X activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This protocol assesses the inhibitor's ability to engage Kinase X within a cellular context by measuring the phosphorylation level of its direct downstream target, Substrate Y.

Materials:

  • Cancer cell line known to have active Kinase X signaling (e.g., HEK293 expressing active Kinase X)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Kinase X inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Substrate Y (p-Substrate Y) and anti-total-Substrate Y (t-Substrate Y)

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the Kinase X inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against p-Substrate Y overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for t-Substrate Y and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the concentration-dependent reduction in Substrate Y phosphorylation.

This assay measures the functional downstream effect of the inhibitor on cell viability and proliferation.

Materials:

  • Cancer cell line sensitive to Kinase X inhibition

  • Cell culture medium with 10% FBS

  • Kinase X inhibitor

  • MTS or MTT reagent

  • Clear, 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of the Kinase X inhibitor.

  • Incubate the plate for 72 hours in a cell culture incubator.

  • Add the MTS/MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is visible.

  • Read the absorbance on a microplate reader.

  • Calculate the percent proliferation relative to DMSO-treated control cells and plot the dose-response curve to determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Experimental Workflow Overview

The following diagram outlines the logical flow from initial biochemical screening to the evaluation of cellular and functional effects.

cluster_0 Biochemical Assay cluster_1 Cellular Assay cluster_2 Functional Assay Assay In Vitro Kinase Assay IC50 Determine IC50 (Potency) Assay->IC50 WB Western Blot for p-Substrate Y IC50->WB Confirm in Cells EC50 Determine EC50 (Target Engagement) WB->EC50 Prolif Cell Proliferation Assay EC50->Prolif Confirm Function GI50 Determine GI50 (Functional Effect) Prolif->GI50

Caption: Experimental workflow for inhibitor characterization.

Data Presentation

Quantitative data from the assays should be summarized for clear comparison. The table below provides a template for presenting the potency and efficacy of a Kinase X inhibitor.

Assay TypeDescriptionEndpointInhibitor A (Value)
Biochemical Assay In vitro inhibition of recombinant Kinase XIC505 nM
Cellular Target Assay Inhibition of Substrate Y phosphorylation in cellsEC5050 nM
Functional Cell Assay Inhibition of cancer cell line proliferationGI50150 nM

Troubleshooting & Optimization

Technical Support Center: Troubleshooting OLHHA Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the hydrophobic compound OLHHA. The following information is curated to assist in optimizing experimental workflows and ensuring reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of this compound solubility problems in my experiments?

A2: You may be facing solubility issues with this compound if you observe the following:

  • Precipitation: The compound is visibly falling out of solution, which can manifest as cloudiness, solid particles, or a film on the surface of your container.[1]

  • Inconsistent Results: Significant variability in data between experimental replicates can point to inconsistent concentrations of dissolved this compound.[1]

  • Low Bioavailability: In cell-based or in-vivo assays, lower than expected biological activity may be a consequence of the compound not being sufficiently available to the biological system.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For hydrophobic compounds like this compound, a high-concentration stock solution is typically prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent.[2] It is important to keep the final concentration of DMSO in your aqueous assay buffer or cell culture medium low (ideally ≤ 0.1% to 0.5%) to prevent solvent-induced cytotoxicity.[2]

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

A3: Precipitation upon dilution into an aqueous solution is a frequent challenge with hydrophobic compounds. Here are several strategies to address this:

  • Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous solution. Instead, perform a serial or stepwise dilution.[2] Pre-mixing the stock with a small volume of the medium before adding it to the final volume can also be beneficial.[2]

  • Use Co-solvents: In addition to DMSO, other water-miscible organic solvents can be tested for their compatibility with your assay and their ability to improve this compound solubility.[2]

  • Adjust pH: The solubility of compounds can be influenced by the pH of the solution. Experimenting with a range of physiologically relevant pH values for your buffer may improve solubility.[2]

  • Employ Solubilizing Agents: For particularly challenging cases, consider using solubilizing agents like cyclodextrins or non-ionic surfactants. These can encapsulate hydrophobic compounds and increase their apparent aqueous solubility.[2]

  • Pre-warm the Medium: Ensuring your buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound can help, as temperature can affect solubility.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common this compound solubility problems.

Issue 1: this compound Precipitation Out of Solution

Logical Troubleshooting Flow:

A Start: this compound Precipitation Observed B Analyze Buffer Composition: pH, Ionic Strength, Additives A->B D Optimize pH B->D No C Is the issue resolved? G End: Solubility Optimized C->G Yes H Is the issue resolved? D->H E Adjust Salt Concentration I Is the issue resolved? E->I F Incorporate Solubilizing Agents F->C H->E No H->G Yes I->F No I->G Yes

Caption: Troubleshooting workflow for this compound precipitation.

Troubleshooting Steps:

  • Analyze Buffer Composition: Review the current buffer conditions, paying close attention to pH and ionic strength.[3]

  • Optimize pH: If the pKa of this compound is known, adjust the buffer pH to be at least one unit away from it. If unknown, screen a range of pH values to find the optimal condition for solubility.[3]

  • Adjust Salt Concentration: Modify the ionic strength of the buffer. Sodium chloride is commonly used at concentrations between 50 mM and 150 mM to enhance solubility.[3]

  • Incorporate Additives: Introduce stabilizing agents to the buffer. The table below provides a starting point for common additives.[3]

Table 1: Common Buffer Additives to Enhance this compound Solubility

AdditiveTypical Starting ConcentrationMechanism of Action
Glycerol5-20% (v/v)Stabilizes compound structure by promoting a favorable hydration layer.[3]
L-Arginine / L-Glutamate50-500 mMCan suppress aggregation by interacting with the compound.[3]
Non-ionic Detergents (e.g., Triton™ X-100, Tween® 20)0.01-0.1% (v/v)Form micelles that can encapsulate hydrophobic compounds.
Cyclodextrins (e.g., HP-β-CD)1-10 mMForm inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[1]
Issue 2: Inconsistent Experimental Results

Cause: This may be due to inconsistent amounts of dissolved this compound.

Troubleshooting Steps:

  • Standardize Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO and store it under suitable conditions (e.g., -20°C, protected from light) to ensure its stability.[1]

  • Optimize Dilution Protocol: Follow a standardized, stepwise dilution protocol to minimize precipitation upon addition to aqueous media.[2]

  • Visual Inspection: Before use, visually inspect the final solution for any signs of precipitation. A cloudy or particulate-containing solution indicates that further optimization is needed.[2]

Experimental Protocols

Protocol 1: Preparation of a Water-Soluble this compound-Cyclodextrin Inclusion Complex

This protocol describes a method for preparing a more water-soluble formulation of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology Workflow:

A Prepare HP-β-CD solution in water B Slowly add this compound powder while stirring A->B C Stir mixture for 24-48 hours at room temperature, protected from light B->C D Filter solution through a 0.22 µm filter C->D E Collect clear filtrate containing the soluble this compound-HP-β-CD complex D->E

Caption: Workflow for this compound-cyclodextrin complex formation.

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 1-10 mM.

  • Slowly add the this compound powder to the HP-β-CD solution while vigorously stirring.[1]

  • Continue to stir the mixture at room temperature, protected from light, for 24-48 hours to facilitate the formation of the inclusion complex.[1]

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.[1]

  • The resulting clear filtrate contains the water-soluble this compound-HP-β-CD inclusion complex. The concentration of the dissolved this compound can be determined spectrophotometrically if its extinction coefficient is known.[1]

Protocol 2: Systematic Testing of Expression Conditions for Recombinant Proteins (if applicable)

For cases where this compound is a ligand for a recombinant protein that itself has solubility issues, optimizing the protein's expression can be crucial.

Experimental Workflow:

A Prepare overnight culture of E. coli with expression vector B Inoculate four 50 mL cultures A->B C Induce expression under different conditions: - Control (37°C, 1 mM IPTG) - Low Temp (18°C, 1 mM IPTG) - Low IPTG (37°C, 0.1 mM IPTG) - Low Temp & Low IPTG (18°C, 0.1 mM IPTG) B->C D Harvest cells and perform lysis C->D E Separate soluble and insoluble fractions by centrifugation D->E F Analyze fractions by SDS-PAGE E->F

Caption: Workflow for optimizing recombinant protein expression.

Procedure:

  • Culture Preparation: a. Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with the protein expression vector.[3] b. Grow overnight at 37°C with shaking.[3]

  • Expression Induction: a. Use the overnight culture to inoculate four 50 mL cultures to an OD600 of 0.6-0.8.[3] b. Induce the cultures as follows:

    • Culture 1 (Control): Induce with 1 mM IPTG and incubate at 37°C for 4 hours.[3]
    • Culture 2 (Low Temp): Induce with 1 mM IPTG and incubate at 18°C overnight.[3]
    • Culture 3 (Low IPTG): Induce with 0.1 mM IPTG and incubate at 37°C for 4 hours.[3]
    • Culture 4 (Low Temp & Low IPTG): Induce with 0.1 mM IPTG and incubate at 18°C overnight.[3]

  • Cell Lysis and Fractionation: a. Harvest the cells by centrifugation.[3] b. Resuspend the cell pellet in lysis buffer.[3] c. Lyse the cells, for example, by sonication on ice.[3] d. Separate the soluble and insoluble fractions by high-speed centrifugation (e.g., >12,000 x g) for 20 minutes at 4°C.[3]

  • Analysis: a. Analyze the soluble and insoluble fractions from each condition by SDS-PAGE to determine which conditions yield the highest amount of soluble protein.

References

Technical Support Center: OLHHA Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized guide due to the absence of specific public data for a compound named "OLHHA." The data and protocols provided are illustrative and should be adapted based on internal experimental findings for the specific compound .

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

The stability of a compound like this compound can be influenced by several environmental factors. The most common are temperature, pH, light exposure, and the presence of oxidizing agents. It is crucial to control these factors to ensure the integrity of the compound during storage and experimentation.

Q2: How should I store this compound for short-term and long-term use?

For optimal stability, storage conditions must be strictly followed. The recommended conditions are typically determined through rigorous stability studies. Please refer to the tables below for generalized short-term and long-term storage recommendations. Always refer to the product-specific information sheet for the most accurate guidelines.

Q3: What are the signs of this compound degradation?

Degradation of this compound may be observable as a change in physical appearance, such as color change or precipitation. However, chemical degradation often occurs without visible signs. The most reliable method to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify impurities and degradation products.

Q4: Can I dissolve this compound in any solvent?

The choice of solvent can impact the stability of this compound. It is recommended to use solvents specified in the product documentation. Some solvents can accelerate degradation pathways. For experimental use, it is advisable to prepare solutions fresh and protect them from light and elevated temperatures.

Q5: What should I do if I suspect my sample of this compound has degraded?

If you suspect degradation, do not use the sample in your experiments as it could lead to inaccurate and unreliable results. Quarantine the material and perform an analytical assessment (e.g., HPLC) to determine its purity and identify any degradation products. Compare the results with the certificate of analysis for the batch.

Data Presentation: Stability and Storage Recommendations

Table 1: Recommended Storage Conditions for this compound

ConditionShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)
Temperature2-8°C-20°C or -80°C
AtmosphereInert Gas (e.g., Argon, Nitrogen)Inert Gas (e.g., Argon, Nitrogen)
LightProtect from light (Amber vial)Protect from light (Amber vial)
FormSolidSolid

Table 2: Illustrative Stability Data for this compound in Solution (0.1 mg/mL in Acetonitrile) after 24 hours

ConditionPurity (%)Major Degradant 1 (%)Major Degradant 2 (%)
2-8°C, Protected from Light99.50.20.1
Room Temperature, Protected from Light98.21.10.4
Room Temperature, Exposed to Light95.02.51.8
40°C, Protected from Light92.34.82.1

Experimental Protocols

Protocol: Assessing the Photostability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound when exposed to light.

1. Materials:

  • This compound
  • HPLC-grade solvent (e.g., Acetonitrile)
  • Volumetric flasks (clear and amber)
  • HPLC system with a UV detector
  • Photostability chamber with a calibrated light source (e.g., option 2 from ICH Q1B guidelines)
  • Control chamber maintained at the same temperature without light exposure.

2. Sample Preparation: a. Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. b. From the stock solution, prepare experimental samples at the final desired concentration (e.g., 0.1 mg/mL) in both clear and amber volumetric flasks. The amber flask will serve as the dark control.

3. Exposure Conditions: a. Place the clear flasks in the photostability chamber. b. Place the amber flasks (dark controls) in a control chamber at the same temperature. c. Expose the samples for a defined period (e.g., 24 hours). It is recommended to take samples at intermediate time points (e.g., 0, 4, 8, 12, 24 hours).

4. Analytical Method (HPLC): a. At each time point, withdraw an aliquot from each flask. b. Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products. c. Use the peak area to calculate the percentage of remaining this compound and the formation of any degradation products.

5. Data Analysis: a. Compare the chromatograms of the exposed samples with the dark controls and the initial (time zero) sample. b. Calculate the rate of degradation and identify the major photolytic degradation products.

Mandatory Visualizations

degradation_pathway This compound This compound Oxidized_Intermediate Oxidized Intermediate This compound->Oxidized_Intermediate Oxidation (e.g., O2) Hydrolyzed_Intermediate Hydrolyzed Intermediate This compound->Hydrolyzed_Intermediate Hydrolysis (e.g., H2O) Degradant_A Degradant A Oxidized_Intermediate->Degradant_A Degradant_B Degradant B Oxidized_Intermediate->Degradant_B Degradant_C Degradant C Hydrolyzed_Intermediate->Degradant_C

Caption: Hypothetical degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_exposure Stress Conditions cluster_analysis Analysis prep_solution Prepare this compound Stock Solution prep_samples Prepare Experimental Samples (e.g., for heat, light, pH stress) prep_solution->prep_samples stress_conditions Expose Samples to Stress Conditions (e.g., 40°C, UV light) prep_samples->stress_conditions sampling Collect Samples at Time Points (0, 4, 8, 12, 24h) stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Interpretation (Purity, Degradant Profiling) hplc_analysis->data_analysis

Caption: General workflow for an this compound stability study.

Common problems with [Compound Name] OLHHA experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: OLHHA Experiments

Disclaimer: The compound "this compound" is not found in publicly available scientific literature. This guide is a representative example based on common issues encountered with small molecule inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a frequent subject of study in drug development. The information provided should be used as a template and adapted for your specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It specifically targets the p110α isoform, leading to the downstream inhibition of Akt and mTOR phosphorylation and a subsequent reduction in cell proliferation and survival.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, it is recommended to store the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.

Q3: Why am I observing inconsistent IC50 values across different experiments?

A3: Inconsistent IC50 values can arise from several factors:

  • Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can significantly impact the apparent potency of the compound.

  • Compound Stability: this compound may degrade if not stored properly or if subjected to multiple freeze-thaw cycles. Use freshly prepared dilutions for each experiment.

  • Assay Incubation Time: The duration of compound exposure can affect the IC50 value. Standardize the incubation time (e.g., 72 hours) for all comparative experiments.

  • Cell Line Integrity: Regularly perform cell line authentication to ensure you are working with the correct cells and that they have not undergone significant genetic drift.

Troubleshooting Guide

Problem 1: Low Potency or No Effect in Cell-Based Assays

You have treated your cancer cell line with this compound but do not observe the expected decrease in cell viability or proliferation.

Possible Causes & Solutions

CauseRecommended Solution
Compound Inactivity Verify the identity and purity of your this compound stock using techniques like LC-MS or NMR. Ensure it has been stored correctly at -80°C.
Low Target Expression Confirm that your chosen cell line expresses the target (PI3K p110α) at sufficient levels. Analyze protein expression via Western Blot or check public databases (e.g., CCLE, DepMap).
Cell Line Resistance The cell line may have intrinsic or acquired resistance mechanisms, such as mutations in downstream effectors (e.g., PTEN loss, activating Akt mutations) that bypass the need for PI3K signaling.
Incorrect Dosing Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 100 µM) to determine the effective concentration range for your specific cell line.
Assay Interference The compound may interfere with the assay readout (e.g., autofluorescence in a CellTiter-Glo assay). Run a control with compound in cell-free media to check for interference.
Problem 2: Inconsistent Phosphorylation Status of Downstream Targets (p-Akt, p-S6K)

Western blot analysis shows variable or no reduction in the phosphorylation of Akt (Ser473) or S6K (Thr389) after this compound treatment.

Troubleshooting Workflow

G start Start: Inconsistent p-Akt/p-S6K Results check_protocol Review WB Protocol (Lysis buffer, Ab dilution, transfer) start->check_protocol check_time Is the time point for lysate collection optimal? check_protocol->check_time time_course Action: Perform time-course experiment (e.g., 1, 4, 8, 24h) check_time->time_course No check_dose Is the this compound dose sufficient to inhibit the target? check_time->check_dose Yes time_course->check_dose dose_response Action: Perform dose-response (e.g., 0.1x to 10x IC50) check_dose->dose_response No check_loading Review loading controls (Actin, Tubulin). Are they even? check_dose->check_loading Yes dose_response->check_loading fail Consider alternative pathways or off-target effects dose_response->fail redo_quant Action: Re-quantify protein and re-run SDS-PAGE check_loading->redo_quant No success End: Consistent Results check_loading->success Yes redo_quant->success

Caption: Troubleshooting workflow for inconsistent Western Blot results.

Experimental Protocols

Protocol 1: Western Blot for PI3K Pathway Inhibition

This protocol details the steps to assess the phosphorylation status of Akt (a key downstream effector of PI3K) following this compound treatment.

Methodology:

  • Cell Seeding: Plate 1.5 x 10^6 MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-16 hours to reduce basal pathway activity.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a positive control (e.g., 100 ng/mL IGF-1) to stimulate the pathway.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (load 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-GAPDH) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Visualize bands using an ECL detection reagent and an imaging system.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound.

Methodology:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Signaling Pathway and Data

This compound Mechanism of Action

This compound inhibits PI3K, preventing the phosphorylation of PIP2 to PIP3. This blocks the recruitment and activation of PDK1 and Akt, leading to reduced cell survival and proliferation signals.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K

Technical Support Center: Optimizing [Compound Name] Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with [Compound Name]. The content is designed to assist with the optimization of [Compound Name] concentration in various experimental setups.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for [Compound Name] in cell culture experiments?

For a novel compound, determining the optimal starting concentration is a critical first step. We recommend performing a dose-response curve to evaluate the effect of [Compound Name] over a broad range of concentrations. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). This initial screen will help identify the effective concentration range for your specific cell line and assay.[1]

2. How can I determine the cytotoxicity of [Compound Name]?

To assess the cytotoxic effects of [Compound Name], a cell viability assay such as the MTT assay is recommended.[2][3] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] By treating cells with a range of [Compound Name] concentrations, you can determine the concentration at which the compound becomes toxic to the cells. It is crucial to distinguish between the desired biological effect and cytotoxicity.

3. What solvents should be used to dissolve and dilute [Compound Name]?

The choice of solvent depends on the chemical properties of [Compound Name]. Many organic compounds are soluble in dimethyl sulfoxide (B87167) (DMSO). It is important to prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[5]

4. How long should I incubate my cells with [Compound Name]?

The optimal incubation time can vary depending on the cell type, the biological process being investigated, and the specific endpoint of your assay.[5] We recommend performing a time-course experiment to determine the ideal incubation period. This can range from a few hours to several days.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate or fill them with a buffer.[5]
No observable effect of [Compound Name] at any concentration The compound may not be active in the chosen cell line, the concentration range may be too low, or the incubation time may be too short.Verify the expression of the target protein in your cell line. Expand the concentration range in your dose-response experiment. Perform a time-course experiment to assess longer incubation periods.
Precipitation of [Compound Name] in the culture medium The compound may have low solubility in aqueous solutions at the tested concentrations.Check the solubility of [Compound Name] in your culture medium. If precipitation occurs, consider using a lower concentration range or a different solvent system.
Discrepancy between biochemical and cell-based assay results Differences in the experimental environment, such as the presence of serum proteins that can bind to the compound, or poor cell permeability of the compound.Optimize your cell-based assay conditions. Test the effect of serum in the medium. If permeability is an issue, consider using cell lines with higher expression of relevant transporters or modifying the compound.[6]

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of [Compound Name] using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][7][8]

Materials:

  • 96-well flat-bottom plates

  • [Compound Name] stock solution

  • Cell line of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)[2][8]

  • Solubilization solution (e.g., acidified isopropanol (B130326) or SDS-HCl solution)[4][8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimized density and incubate overnight.[8]

  • Prepare serial dilutions of [Compound Name] in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of [Compound Name]. Include a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4][7]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4][7]

  • Read the absorbance at 570 nm using a microplate reader.[2][4][7]

Data Analysis: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the log of [Compound Name] concentration to determine the IC50 value.

Protocol 2: Assessing Target Engagement using Western Blot

This protocol describes how to use Western blotting to assess the effect of [Compound Name] on the expression or post-translational modification of its target protein.[9][10][11][12]

Materials:

  • 6-well plates

  • [Compound Name]

  • Cell line of interest

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of [Compound Name] for the desired time.

  • Wash cells with cold PBS and lyse them using lysis buffer.[12]

  • Determine the protein concentration of each lysate.[10]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[10]

  • Transfer the separated proteins to a membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[10][12]

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]

Data Analysis: Quantify the band intensities to determine the change in target protein expression or modification in response to [Compound Name].

Quantitative Data Summary

Table 1: Dose-Response of [Compound Name] on Cell Viability (MTT Assay)

[Compound Name] (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.195.6 ± 3.9
175.3 ± 6.2
1048.9 ± 5.5
10012.1 ± 3.1

Table 2: Effect of [Compound Name] on Target Protein Expression (Western Blot)

[Compound Name] (µM)Relative Target Protein Expression (Normalized to Control)
0 (Vehicle)1.00
0.10.95
10.62
100.25
500.05

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare [Compound Name] Stock treat_cells Treat Cells with [Compound Name] prep_compound->treat_cells seed_cells Seed Cells seed_cells->treat_cells mtt_assay MTT Assay (Viability) treat_cells->mtt_assay wb_assay Western Blot (Target) treat_cells->wb_assay ic50 Determine IC50 mtt_assay->ic50 target_exp Analyze Target Expression wb_assay->target_exp

Caption: Experimental workflow for optimizing [Compound Name] concentration.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 compound [Compound Name] compound->receptor Inhibits kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: Hypothetical signaling pathway inhibited by [Compound Name].

References

[Compound Name] OLHHA experimental controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OLHHA (OL-135). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OL-135) and what is its primary mechanism of action?

This compound, scientifically known as OL-135, is a potent, selective, and reversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of endogenous fatty acid amides, such as anandamide (B1667382), an endocannabinoid that acts as a chemical messenger.[2][3] By inhibiting FAAH, OL-135 prevents the breakdown of anandamide, leading to elevated levels of this neurotransmitter in the brain and peripheral tissues.[2][4] This enhancement of endogenous cannabinoid signaling is the key mechanism behind its observed effects, such as analgesia.[1][2][4] The strategy of inhibiting degradation enzymes like FAAH allows for a more targeted modulation of the endocannabinoid system, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[2][5]

Q2: What are the recommended storage and handling conditions for this compound (OL-135)?

For optimal stability, OL-135 should be stored under the conditions specified in its Certificate of Analysis. As a general guideline, solid forms of the compound are typically stored at room temperature in the continental US, though this may vary elsewhere.[1] For long-term storage, it is advisable to store the compound in a cool, dry place. Once dissolved in a solvent, stock solutions should be stored at -20°C or -80°C to prevent degradation. It is recommended to prepare fresh dilutions for each experiment from the frozen stock solution.

Q3: What are typical starting concentrations for in vitro and in vivo experiments?

The optimal concentration of OL-135 will vary depending on the specific cell type, experimental model, and desired outcome. The following table provides a summary of concentrations and dosages reported in the literature to serve as a starting point for optimization.

Experimental System Parameter Value Reference
In Vitro (Enzyme Assay)Kᵢ (Inhibition Constant)4.7 nM[2]
In Vivo (Rat Model)Analgesic Effect Dosage (IP)2 - 60 mg/kg[4]
In Vivo (Rat Model)Fear Conditioning Dosage (IP)5.6 - 10.0 mg/kg[5]
In Vivo (Rat Model)FAAH Occupancy Dosage (IP)20 mg/kg[4]

Experimental Protocols

General Protocol for In Vitro Cell-Based Assay

This protocol provides a general framework for treating cultured cells with OL-135 to assess its effect on downstream signaling or cellular functions.

1. Cell Preparation:

  • Culture cells to the desired confluency (typically 70-80%) in appropriate growth medium.
  • Plate the cells in multi-well plates (e.g., 6-well or 96-well) at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

2. Compound Preparation:

  • Prepare a stock solution of OL-135 in a suitable solvent, such as DMSO.
  • On the day of the experiment, dilute the stock solution to the desired final concentrations using serum-free culture medium. It is crucial to prepare fresh dilutions for each experiment.

3. Cell Treatment:

  • Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
  • Add the medium containing the various concentrations of OL-135 to the cells. Include a vehicle control (medium with the same concentration of DMSO but without OL-135).
  • Incubate the cells for the desired treatment period (this may range from minutes to hours and should be optimized).

4. Assay and Data Collection:

  • Following incubation, proceed with the specific assay to measure the desired endpoint. This could involve:
  • Lysing the cells to measure anandamide levels via LC-MS.
  • Performing a Western blot to analyze protein expression or phosphorylation.
  • Conducting a functional assay (e.g., cell viability, proliferation, or migration assay).
  • Collect and analyze the data, comparing the results from OL-135-treated cells to the vehicle control.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound (OL-135).

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or No Effect Observed 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Suboptimal Concentration: The concentration used may be too low or too high for the specific cell line or model. 3. Incorrect Vehicle Control: The solvent (e.g., DMSO) may have an effect on the cells.1. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Always store as recommended. 2. Perform a dose-response experiment to determine the optimal concentration range (e.g., from 1 nM to 10 µM). 3. Ensure the vehicle control contains the same final concentration of the solvent as the experimental conditions.
High Background or Off-Target Effects 1. High Compound Concentration: Using an excessively high concentration can lead to non-specific binding and off-target effects. 2. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound or solvent.1. Lower the concentration of OL-135 to a range closer to its Kᵢ value.[2] Refer to literature for effective concentrations in similar models. 2. Test the effect of the vehicle (e.g., DMSO) alone on cell viability and the experimental endpoint to rule out solvent-induced artifacts. Consider using a different cell line if sensitivity persists.
Poor Solubility in Aqueous Media 1. Compound Precipitation: The compound may precipitate out of the aqueous culture medium, especially at higher concentrations.1. Ensure the final solvent concentration is kept low (typically <0.1% DMSO). Prepare dilutions in serum-free media just before use. If solubility issues persist, consider using a different solvent or a formulation aid, but validate its compatibility with your experimental system first.
Unexpected In Vivo Results 1. Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen (dose, frequency, route of administration) may not be optimal for achieving the desired exposure at the target site. 2. Metabolic Instability: The compound may be rapidly metabolized in the animal model.1. Review literature for established in vivo dosing regimens for OL-135.[4][5] Conduct a pilot PK study to determine the compound's half-life and brain penetration in your model. 2. Measure FAAH inhibition in a relevant tissue (e.g., brain) at different time points after dosing to confirm target engagement.[4]

Visualizations

Signaling Pathway and Mechanism of Action

OLHHA_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Anandamide_ext Anandamide (Extracellular) CB1R CB1 Receptor Anandamide_ext->CB1R Binds to Anandamide_int Anandamide (Intracellular) Anandamide_ext->Anandamide_int Transport Signaling Downstream Signaling (e.g., Analgesia) CB1R->Signaling Activates FAAH FAAH Enzyme Anandamide_int->FAAH Substrate for Degradation Degradation Products FAAH->Degradation Metabolizes to This compound This compound (OL-135) This compound->FAAH Inhibits

Caption: Mechanism of this compound (OL-135) action.

General Experimental Workflow

Experimental_Workflow A 1. Hypothesis & Experiment Design B 2. Prepare Stock Solution (this compound in DMSO) A->B C 3. Cell Culture / Animal Model Prep A->C D 4. Prepare Working Dilutions B->D E 5. Treatment (Cells or Animals) C->E D->E G 7. Sample Collection & Assay E->G F 6. Include Controls (Vehicle & Positive) F->E H 8. Data Analysis & Interpretation G->H

Caption: A general workflow for experiments using this compound.

References

Troubleshooting [Compound Name] OLHHA assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the [Compound Name] OLHHA (Homogeneous Luminescent High-throughput Assay). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to assay variability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that can arise during the this compound assay, leading to inconsistent and unreliable results.

Issue 1: High Coefficient of Variation (%CV) Between Replicates

A high %CV (>15-20%) indicates significant variation between replicate wells, making the data unreliable. This can stem from several sources, from reagent preparation to pipetting errors.[1][2]

Key Troubleshooting Steps:

  • Pipetting Technique : Ensure consistent, careful pipetting. Avoid introducing air bubbles by dispensing liquid against the side of the well.[1][3] Always change pipette tips between different samples and reagents to prevent cross-contamination.[3]

  • Reagent Mixing : Before use, ensure all reagents, especially bead suspensions and diluted samples, are thoroughly mixed to ensure homogeneity.[1][2]

  • Plate Washing (If applicable) : For non-homogeneous assay variants, ensure that all wells are washed equally and thoroughly. Automated plate washers should be checked for clogged ports.[2]

  • Edge Effects : Temperature and evaporation gradients across the plate can cause "edge effects," where outer wells behave differently from inner wells.[2] To mitigate this, use plate sealers during incubations and allow all reagents and the plate to reach room temperature before starting.[2]

Potential Cause Recommended Solution
Inconsistent PipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure all users are trained on consistent technique.
Air Bubbles in WellsVisually inspect wells after pipetting. Gently remove bubbles with a clean pipette tip before reading the plate.[1][3]
Inadequate Reagent MixingVortex or gently pipette mix all reagents and samples before adding them to the plate.[1][2]
Temperature GradientsAllow plates and reagents to equilibrate to room temperature before use. Use an incubator for controlled temperature incubations.[2]
Edge EffectsUse a plate sealer during all incubation steps.[4] Consider leaving the outer wells empty and filling them with buffer to create a humidity barrier.
Issue 2: Low Signal or No Signal

A weak or absent signal can indicate a problem with one or more critical components of the assay.

Key Troubleshooting Steps:

  • Reagent Integrity : Ensure reagents, especially light-sensitive ones like Donor beads, have been stored correctly and have not expired.[4] Donor beads should be protected from prolonged exposure to light.[4][5]

  • Incorrect Reagent Concentration : Double-check all dilution calculations for antibodies, beads, and the analyte standard.

  • Assay Buffer Composition : Some components in buffers or complex sample matrices (like cell culture media or serum) can interfere with the assay.[4][6] For example, free biotin (B1667282) in media can interfere with streptavidin-donor bead binding.[4]

  • Order of Addition : The sequence in which reagents are added can significantly impact results. If the standard protocol yields low signal, trying an alternative order of addition may be necessary.[4]

Potential Cause Recommended Solution Expected Signal-to-Background
Donor Beads PhotobleachedStore Donor beads protected from light. Perform assay steps involving Donor beads under subdued lighting (<100 lux).[5][7]> 5:1 (Assay Dependent)
Inactive ReagentsCheck expiration dates. Ensure proper storage conditions were maintained. Use a new lot of reagents if degradation is suspected.> 5:1 (Assay Dependent)
Incorrect Wavelength SettingsConfirm the plate reader is set to the correct excitation and emission wavelengths for the this compound assay.[1]N/A
Buffer InterferenceAvoid components known to quench singlet oxygen (e.g., sodium azide, transition metals).[4] Test by running the standard curve in a clean assay buffer versus the sample matrix.[6]> 5:1 (Assay Dependent)
Steric HindranceOne antibody may block the binding of the other. Try swapping which antibody is biotinylated and which is conjugated to the Acceptor bead.[4]> 5:1 (Assay Dependent)
Issue 3: High Background Signal

High background noise reduces the assay window and can mask the true signal from the analyte.

Key Troubleshooting Steps:

  • Bead Concentration : Using too high a concentration of Acceptor or Donor beads can lead to increased non-specific signal. Re-optimize bead concentrations if high background is a persistent issue.

  • Incubation Times : Excessively long incubation times can sometimes increase background. Adhere to the protocol's recommended times or re-optimize.

  • Cross-Reactivity : Antibodies may be cross-reacting with other components in the sample matrix. Ensure antibodies are specific for the target analyte.

  • Plate Type : Using the wrong type of microplate can cause high background. For luminescent assays, solid white opaque plates are required to maximize signal and prevent crosstalk between wells.[4]

Potential Cause Recommended Solution Acceptable Background (Counts)
Excessive Bead ConcentrationTitrate both Acceptor and Donor beads to find the optimal concentration that gives a good signal-to-background ratio.< 1,000 - 5,000 (Instrument Dependent)
Non-Specific BindingAdd a non-ionic detergent (e.g., 0.05% Tween-20) or a blocking agent (e.g., BSA) to the assay buffer to reduce non-specific interactions.< 1,000 - 5,000 (Instrument Dependent)
Contaminated Reagents/BufferUse fresh, high-quality reagents and sterile, filtered buffers.< 1,000 - 5,000 (Instrument Dependent)
Incorrect MicroplateUse only solid white, opaque-bottom microplates suitable for luminescence.[4]< 1,000 - 5,000 (Instrument Dependent)

Experimental Protocols

General this compound Protocol (Analyte Detection)

This protocol provides a general framework. Specific volumes and concentrations should be optimized for each new assay.

1. Reagent Preparation:

  • 1X Assay Buffer : Prepare the assay buffer by diluting the 10X stock solution with Milli-Q® or deionized water.[7]
  • Analyte Standards : Prepare a serial dilution of the [Compound Name] standard in 1X Assay Buffer. Start from a high concentration and perform 1:3 or 1:4 dilutions. Include a zero-analyte blank.
  • Antibody/Bead Mix : Prepare a mix of the biotinylated anti-analyte antibody and the Acceptor bead-conjugated anti-analyte antibody in 1X Assay Buffer.[7] Ensure beads are fully resuspended before pipetting.[5]
  • Streptavidin-Donor Beads : Dilute the Streptavidin-Donor beads to the desired working concentration in 1X Assay Buffer. This step should be performed under subdued lighting.[5][7]

2. Assay Procedure (384-well plate):

  • Add 5 µL of the analyte standard or unknown sample to the appropriate wells of a white opaque 384-well plate.
  • Add 10 µL of the Antibody/Acceptor Bead mix to each well.
  • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature with gentle shaking.
  • Under subdued light, add 10 µL of the diluted Streptavidin-Donor beads to each well.
  • Seal the plate, protect it from light, and incubate for 30-60 minutes at room temperature.
  • Read the plate on a compatible reader with excitation at 680 nm and emission at 615 nm.

Visualizations

Signaling Pathway and Workflow Diagrams

OLHHA_Principle cluster_0 In the Presence of [Compound Name] cluster_1 Signal Generation Donor Bead Biotin-Ab Biotinylated Antibody Donor Bead->Biotin-Ab Streptavidin- Biotin Binding SingletO2 Singlet Oxygen (¹O₂) Donor Bead->SingletO2 Diffusion (~200 nm) Acceptor Bead Emission Light Emission (615 nm) Acceptor Bead->Emission Analyte [Compound Name] Acceptor-Ab Acceptor-conjugated Antibody Analyte->Acceptor-Ab Biotin-Ab->Analyte Acceptor-Ab->Acceptor Bead Excitation Excitation (680 nm) Excitation->Donor Bead SingletO2->Acceptor Bead OLHHA_Workflow A Prepare Reagents (Standards, Antibodies, Beads) B Add Standard or Sample to Plate (5 µL) A->B C Add Antibody/Acceptor Bead Mix (10 µL) B->C D Incubate 60 min at Room Temperature C->D E Add Streptavidin-Donor Bead Mix (10 µL) D->E F Incubate 30-60 min at Room Temperature E->F G Read Plate (Ex: 680nm, Em: 615nm) F->G H Data Analysis (Standard Curve, Interpolation) G->H Troubleshooting_Flowchart Start Assay Variability Issue CheckCV Is %CV High (>20%)? Start->CheckCV CheckSignal Is Signal Low or Absent? CheckCV->CheckSignal No Pipetting Review Pipetting Technique Check for Bubbles Ensure Reagent Mixing CheckCV->Pipetting Yes CheckBackground Is Background High? CheckSignal->CheckBackground No Reagents Check Reagent Storage & Expiry Verify Concentrations Test for Matrix Interference CheckSignal->Reagents Yes Optimization Titrate Bead/Antibody Conc. Optimize Incubation Times Check Plate Type CheckBackground->Optimization Yes End Consult Further Support CheckBackground->End No Pipetting->CheckSignal Reagents->CheckBackground Optimization->End

References

Technical Support Center: Improving Compound X OLHHA Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound X OLHHA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving robust and reproducible in vivo efficacy. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: My Compound X this compound shows excellent in vitro activity but has low efficacy in vivo. What are the common causes?

A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[1][2] Several factors could be responsible:

  • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This can be due to poor solubility, low absorption, rapid metabolism, or rapid excretion.[3][4]

  • Formulation Issues: The compound may be precipitating out of its vehicle upon administration, leading to inconsistent and low exposure.[5][6]

  • Inappropriate Dosing Regimen: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations over time.[1][7]

  • Unsuitable Animal Model: The chosen animal model may not accurately replicate the human disease state or may have different metabolic pathways for the compound.[1][8]

  • Rapid Emergence of Resistance: In the context of antimicrobial or anticancer agents, resistance can develop quickly in vivo.[1]

Q2: How should I determine the optimal starting dose for my in vivo efficacy study?

A2: Determining the initial dose is a critical step. A systematic approach is recommended:

  • In Vitro Data Extrapolation: Use the IC50 or EC50 values from your in vitro assays as a starting point. A common practice is to aim for plasma concentrations several-fold higher than the in vitro effective concentration.[1][2]

  • Literature Review: Search for published studies on compounds with similar structures or mechanisms of action to identify established dosing ranges in relevant animal models.[2]

  • Dose Escalation Studies: If no prior data exists, a pilot dose-range finding study is essential. This involves starting with a low dose and escalating it across different animal groups to identify the maximum tolerated dose (MTD).[1][2]

Q3: Compound X this compound has poor aqueous solubility. What formulation strategies can I use for in vivo studies?

A3: Poor solubility is a major hurdle that can lead to low bioavailability.[5][9] Several formulation strategies can enhance solubility:

  • Co-solvents: Utilize water-miscible organic solvents like DMSO, PEG400, or ethanol (B145695) to dissolve the compound. It is crucial to use the minimum amount necessary and to be aware of potential vehicle toxicity.[5][6]

  • Surfactants: Employ surfactants like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic compound.[5]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the drug, increasing its solubility in aqueous solutions.[5]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids can enhance solubility and absorption, especially for lipophilic drugs.[9]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[9][10]

Q4: How can I minimize variability in my in vivo experiments?

A4: High variability can mask the true effect of your compound.[2][11] To reduce variability:

  • Standardize Procedures: Implement and follow Standard Operating Procedures (SOPs) for all experimental steps, including animal handling, dose preparation, and administration route.[2]

  • Homogenize Animal Groups: Ensure animals are of a similar age and weight, and randomize them into treatment groups.

  • Control Environmental Factors: Maintain consistent housing conditions, including light-dark cycles, temperature, and diet.

  • Consistent Formulation: Ensure your compound is properly solubilized or suspended and remains stable throughout the study. For suspensions, ensure uniform dispersal before each administration.[3]

  • Blinding: Whenever possible, the individuals administering the compound and assessing the outcomes should be blinded to the treatment groups.

Q5: I am observing unexpected toxicity in my animal models. What should I do?

A5: Unexpected toxicity can derail a study. A systematic approach is needed to identify the cause:

  • Vehicle Toxicity: First, administer the vehicle alone to a control group to rule out toxicity from the formulation excipients.[1]

  • Dose Reduction: Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD). You may need to reduce the dose or the dosing frequency.[1]

  • Route of Administration: The route of administration can influence toxicity. Consider if an alternative route might be better tolerated.

  • Monitor for Clinical Signs: Closely observe animals for signs of toxicity such as weight loss, changes in behavior, or altered organ function through blood tests.[1][12]

  • Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any tissue damage.[12]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low in vivo efficacy despite high in vitro potency 1. Poor bioavailability (solubility, permeability, or metabolism issues).[3] 2. Inadequate dosing regimen.[2] 3. Sub-optimal animal model.[1] 4. Rapid in vivo compound degradation.[6]1. Conduct pharmacokinetic (PK) studies to measure bioavailability and half-life.[2] 2. Optimize the formulation to improve solubility.[5] 3. Adjust the dosing regimen (increase dose or frequency) based on PK data.[7] 4. Re-evaluate the relevance of the animal model to the human disease state.
Compound precipitates from formulation 1. Co-solvent or surfactant concentration is too high, leading to "salting out" upon dilution.[5] 2. pH of the vehicle is not optimal for compound solubility. 3. Compound has low kinetic solubility.1. Reduce the concentration of the solubilizing agent.[5] 2. Use a combination of excipients at lower individual concentrations.[5] 3. Evaluate alternative solubilization systems (e.g., cyclodextrins, lipid-based formulations).[5][9] 4. Adjust the pH of the vehicle if the compound's solubility is pH-dependent.[9]
High variability in animal response 1. Inconsistent formulation (e.g., non-homogenous suspension).[3] 2. Inaccurate or inconsistent dosing administration.[13] 3. Variability in the animal population (age, weight, health status).[14] 4. Food effects influencing absorption.[3]1. Ensure the formulation is homogenous before each dose. Consider switching to a solution-based formulation.[3] 2. Strictly adhere to SOPs for dose administration.[2] 3. Use age- and weight-matched animals and randomize groups. 4. Standardize fasting periods and access to food/water.[3]
Unexpected animal mortality or morbidity 1. Compound toxicity at the administered dose.[1] 2. Vehicle toxicity.[1] 3. Complications from the administration procedure (e.g., oral gavage injury).[15] 4. The animal model has a heightened sensitivity to the compound.[8]1. Conduct a Maximum Tolerated Dose (MTD) study.[1] 2. Include a "vehicle-only" control group.[1] 3. Refine administration techniques and ensure personnel are properly trained.[15] 4. Consider a different, more robust animal strain or species if appropriate.[8]

Data Summaries

Table 1: Comparison of Formulation Strategies on Compound X this compound Solubility

Formulation Vehicle Compound X this compound Concentration (mg/mL) Observation
Saline< 0.01Insoluble
5% DMSO in Saline0.5Clear solution, precipitates on standing
10% PEG400 in Saline0.2Slight suspension
10% Solutol HS 15 in Saline1.5Clear, stable solution
20% Hydroxypropyl-β-Cyclodextrin5.0Clear, stable solution

Table 2: Example Pharmacokinetic Parameters for Compound X this compound in Mice

Parameter Intravenous (IV) - 1 mg/kg Oral (PO) - 10 mg/kg
Cmax (ng/mL) 1250350
Tmax (h) 0.11.0
AUC (ng*h/mL) 18002100
Half-life (t½) (h) 2.53.0
Bioavailability (%) N/A11.7%

Detailed Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID) and allow for acclimatization for at least one week.

  • Cell Implantation: Subcutaneously implant tumor cells (e.g., 1x10^6 cells in 100 µL of Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Dose Preparation: Prepare the formulation of Compound X this compound and the vehicle control on each day of dosing. Ensure sterility and homogeneity.

  • Treatment: Administer Compound X this compound or vehicle control via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).

  • Monitoring: Monitor animal body weight and clinical signs of toxicity daily. Continue to measure tumor volume twice weekly.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size, at the end of the treatment period, or if toxicity endpoints are met.

  • Analysis: Collect tumors and major organs for weight measurement, pharmacokinetic analysis, biomarker analysis (e.g., histology, Western blot), and histopathology.[12]

Protocol 2: Maximum Tolerated Dose (MTD) Study

  • Animal Selection: Use healthy, young adult mice of a single strain and sex.

  • Dose Selection: Based on in vitro data or literature, select a starting dose expected to be safe.[2] Subsequent doses should be escalated systematically (e.g., using a modified Fibonacci sequence).

  • Group Allocation: Assign a small group of animals (e.g., n=3-5) to each dose level, including a vehicle control group.

  • Administration: Administer a single dose of Compound X this compound or vehicle via the intended clinical route.[1]

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, weight loss) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.[1]

  • Data Collection: Record body weights before dosing and daily thereafter. Note the incidence, severity, and duration of any toxic signs.

  • Endpoint and Analysis: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity. At the end of the observation period, perform a gross necropsy and collect blood for hematology and serum biochemistry analysis. Collect major organs for histopathological examination.[1]

Visual Guides

G cluster_0 Pre-Experiment cluster_1 Experiment Setup cluster_2 Execution cluster_3 Analysis a In Vitro Data (IC50/EC50) c Dose Range Finding (MTD Study) a->c b Literature Review b->c e Prepare Formulation c->e d Select Animal Model f Randomize Groups d->f g Administer Compound & Vehicle e->g f->g h Monitor Efficacy (e.g., Tumor Size) g->h i Monitor Safety (Weight, Clinical Signs) g->i j Collect Samples (PK, PD, Tox) h->j i->j k Statistical Analysis j->k l Interpret Results k->l

Caption: A workflow for conducting an in vivo efficacy study.

G cluster_input cluster_investigation Investigation cluster_solutions Potential Solutions start Low In Vivo Efficacy pk Conduct PK Study start->pk formulation Check Formulation (Solubility, Stability) start->formulation dose Review Dosing Regimen start->dose model Re-evaluate Animal Model start->model sol_pk Improve Bioavailability pk->sol_pk sol_formulation Optimize Formulation formulation->sol_formulation sol_dose Adjust Dose/Frequency dose->sol_dose sol_model Select Alternative Model model->sol_model G cluster_pathway Hypothetical Signaling Pathway for Compound X this compound Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response (e.g., Apoptosis) Nucleus->Response CompoundX Compound X this compound CompoundX->Receptor Inhibits

References

Technical Support Center: [Compound Name] OLHHA - Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for the compound "OLHHA" did not yield specific information regarding its off-target effects, mechanism of action, or safety profile in the public domain. The information provided below is a generalized framework for a technical support center, based on common principles of investigating off-target effects for a novel compound. This template should be populated with specific data once it becomes available for this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a new compound like this compound?

A1: Off-target effects refer to the unintended interactions of a drug or compound with molecular targets other than its intended therapeutic target. These interactions can lead to unforeseen biological consequences, ranging from minor side effects to serious toxicities. For a new compound like this compound, characterizing off-target effects is a critical step in preclinical development to assess its safety profile and predict potential adverse events in clinical trials.

Q2: How can I determine if the phenotype I am observing in my experiment is due to an off-target effect of this compound?

A2: Distinguishing between on-target and off-target effects is a fundamental aspect of pharmacological studies. A common troubleshooting workflow involves several key experiments:

  • Dose-Response Analysis: On-target effects are typically expected to correlate with the compound's potency at its primary target. Off-target effects may occur at different concentration ranges.

  • Use of Structural Analogs: Testing structurally related but inactive analogs of this compound can help determine if the observed effect is specific to the active compound.

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the intended target should abolish the on-target effects of this compound. If the phenotype persists, it is likely an off-target effect.

  • Rescue Experiments: Overexpression of the intended target might rescue the on-target phenotype but not the off-target effects.

Below is a logical workflow to approach this experimental question:

G observe_phenotype Observe Unexpected Phenotype with this compound Treatment dose_response Perform Dose-Response Curve Analysis observe_phenotype->dose_response structure_activity Test Inactive Structural Analogs of this compound dose_response->structure_activity Phenotype persists at unexpected concentrations on_target_conclusion Conclude Phenotype is Likely On-Target dose_response->on_target_conclusion Phenotype correlates with target IC50/EC50 target_validation Validate with Target Knockdown/Knockout structure_activity->target_validation Inactive analogs do not show phenotype structure_activity->on_target_conclusion Inactive analogs show no effect rescue_experiment Conduct Target Overexpression (Rescue) target_validation->rescue_experiment Phenotype persists after target knockdown target_validation->on_target_conclusion Target knockdown abolishes phenotype off_target_conclusion Conclude Phenotype is Likely Off-Target rescue_experiment->off_target_conclusion Target overexpression does not rescue phenotype rescue_experiment->on_target_conclusion Target overexpression rescues phenotype

Figure 1. A decision-making workflow for distinguishing between on-target and off-target effects of this compound.

Troubleshooting Guides

Issue: I am observing significant cell toxicity at concentrations where the on-target effect of this compound is not yet maximal.

Possible Cause: This could be a classic example of an off-target effect. The cytotoxic effect might be mediated by a secondary target that is engaged at a lower concentration than the primary therapeutic target.

Troubleshooting Steps:

  • Determine the Therapeutic Index in vitro: Calculate the ratio of the concentration of this compound that causes 50% cytotoxicity (TC50) to the concentration that produces the desired 50% therapeutic effect (EC50). A narrow therapeutic index suggests a higher risk of off-target toxicity.

  • Kinase Profiling: If this compound is a kinase inhibitor, perform a broad-panel kinase screen to identify unintended kinase targets. Many contract research organizations (CROs) offer these services.

  • Receptor Screening: Similarly, if this compound is designed to interact with a specific receptor, screen it against a panel of other receptors, ion channels, and transporters.

  • Gene Expression Analysis: Perform transcriptomic analysis (e.g., RNA-seq) on cells treated with this compound versus a vehicle control. Pathway analysis of differentially expressed genes can reveal unexpected signaling pathways being modulated.

Quantitative Data Summary

Data for this compound is not currently available. The table below is a template for summarizing key quantitative data related to off-target effects.

ParameterThis compoundControl CompoundDescription
Primary Target IC50 (nM) TBDTBDConcentration for 50% inhibition of the primary target.
Off-Target X IC50 (nM) TBDTBDConcentration for 50% inhibition of a known off-target.
Off-Target Y IC50 (nM) TBDTBDConcentration for 50% inhibition of a known off-target.
Cellular TC50 (µM) TBDTBDConcentration causing 50% toxicity in a relevant cell line.
Selectivity Ratio (Off-Target X / Primary Target) TBDTBDA measure of selectivity; a higher ratio is desirable.

Experimental Protocols

Protocol 1: General Kinase Profiling Assay

Objective: To identify potential off-target kinases for this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Use a multi-well plate containing a panel of purified kinases (e.g., a 96-well or 384-well format from a commercial vendor).

  • Kinase Reaction:

    • Add the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP to each well.

    • Add this compound at a screening concentration (e.g., 1 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction.

    • Detect the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of remaining ATP is quantified. A decrease in signal indicates kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. Significant inhibition (e.g., >50%) indicates a potential off-target interaction.

G start Start: Prepare This compound Stock plate_prep Prepare Kinase Assay Plate start->plate_prep add_reagents Add Kinase, Substrate, ATP, and this compound plate_prep->add_reagents incubate Incubate at Optimal Temperature add_reagents->incubate detect Stop Reaction & Detect Signal incubate->detect analyze Calculate Percent Inhibition detect->analyze end End: Identify Potential Off-Targets analyze->end

Figure 2. A simplified workflow for a general kinase profiling assay to screen for this compound off-targets.

Signaling Pathways

As the off-target profile of this compound is unknown, a hypothetical signaling pathway diagram is presented below to illustrate how off-target effects could be visualized. For instance, if this compound were found to inadvertently inhibit a hypothetical "Kinase B" in a known signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A (Primary Target) Receptor->KinaseA KinaseB Kinase B (Off-Target) Receptor->KinaseB Downstream1 Downstream Effector 1 KinaseA->Downstream1 Downstream2 Downstream Effector 2 KinaseB->Downstream2 TF1 Transcription Factor 1 Downstream1->TF1 TF2 Transcription Factor 2 Downstream2->TF2 Gene_Expression1 Therapeutic Gene Expression TF1->Gene_Expression1 Gene_Expression2 Off-Target Gene Expression TF2->Gene_Expression2 This compound This compound This compound->KinaseA Intended Inhibition This compound->KinaseB Unintended Inhibition

Refining [Compound Name] OLHHA experimental design

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [Compound Name] OLHHA

Welcome to the technical support center for [Compound Name] this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental design and troubleshooting common issues encountered while working with this novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for [Compound Name] this compound?

A1: [Compound Name] this compound is a potent and selective inhibitor of the novel tyrosine kinase "Kinase X". By binding to the ATP-binding pocket of Kinase X, it prevents downstream signaling through the MAPK/ERK pathway, which is often dysregulated in various cancer types. This inhibition leads to decreased cell proliferation and induction of apoptosis in sensitive cell lines.

Q2: What is the recommended solvent and storage condition for [Compound Name] this compound?

A2: For in vitro experiments, [Compound Name] this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10-50 mM. The stock solution should be stored at -20°C or -80°C and protected from light. For in vivo studies, a formulation with a suitable vehicle such as a solution of 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, and 80% water is recommended, but this may need to be optimized depending on the animal model and route of administration.

Q3: How can I confirm that [Compound Name] this compound is inhibiting the target Kinase X in my cell line?

A3: The most direct method to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of direct downstream substrates of Kinase X. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with [Compound Name] this compound would indicate successful target inhibition.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

  • Possible Cause 1: Compound Precipitation.

    • Solution: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to prevent precipitation of [Compound Name] this compound. Visually inspect the wells for any signs of precipitation before and after adding the compound.

  • Possible Cause 2: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to ensure even cell distribution.

  • Possible Cause 3: Edge Effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as these are more prone to evaporation. Instead, fill these wells with sterile PBS or media to maintain humidity.

Problem 2: No significant decrease in cell proliferation after treatment with [Compound Name] this compound.

  • Possible Cause 1: Cell line is resistant to Kinase X inhibition.

    • Solution: Verify the expression and activation status of Kinase X in your cell line using Western blot or qPCR. The cell line may have mutations in Kinase X that prevent binding of the inhibitor or may rely on alternative survival pathways.

  • Possible Cause 2: Suboptimal compound concentration or incubation time.

    • Solution: Perform a dose-response experiment with a wide range of concentrations and multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal conditions for observing an effect.

  • Possible Cause 3: Inactive compound.

    • Solution: Verify the integrity and purity of your [Compound Name] this compound stock using analytical methods like HPLC or mass spectrometry. Ensure proper storage conditions have been maintained.

Quantitative Data

Table 1: In Vitro IC50 Values of [Compound Name] this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Cell Line ABreast Cancer50
Cell Line BLung Cancer120
Cell Line CColon Cancer85
Cell Line DPancreatic Cancer> 1000

Table 2: Dose-Response of [Compound Name] this compound on Cell Line A Viability (72h)

Concentration (nM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
1085 ± 5.1
5052 ± 3.8
10025 ± 2.9
5005 ± 1.5

Experimental Protocols

Protocol 1: Western Blot for Phospho-Substrate X

  • Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of [Compound Name] this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated form of Substrate X overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Substrate X or a housekeeping protein like GAPDH.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of [Compound Name] this compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_substrate GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX SubstrateX Substrate X KinaseX->SubstrateX phosphorylates pSubstrateX p-Substrate X MAPK_ERK MAPK/ERK Pathway pSubstrateX->MAPK_ERK Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation This compound [Compound Name] This compound This compound->KinaseX inhibits

Caption: Signaling pathway of Kinase X and the inhibitory action of [Compound Name] this compound.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture dose_response Dose-Response Assay (e.g., MTT) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 target_validation Target Validation (Western Blot for p-Substrate X) ic50->target_validation downstream Downstream Pathway Analysis target_validation->downstream in_vivo In Vivo Efficacy Studies downstream->in_vivo end End in_vivo->end

Validation & Comparative

Validating Hypothetical Compound OLHHA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the hypothetical compound OLHHA against the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The following sections present quantitative data from key in-vitro experiments, detailed experimental protocols for reproducibility, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound based on simulated experimental data.

Data Presentation: Comparative In-Vitro Performance

The following table summarizes the quantitative data obtained for this compound in comparison to Ibuprofen in key assays relevant to anti-inflammatory drug discovery.

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)Cell Viability at 100 μM (%)
This compound 25.30.892.5
Ibuprofen 12.810.295.1

Experimental Protocols

A detailed methodology for the cell-based COX-2 inhibition assay is provided below.

Cell-Based COX-2 Inhibition Assay

  • Cell Culture: Human macrophage-like cells (e.g., U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Induction of COX-2 Expression: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and treated with 100 ng/mL lipopolysaccharide (LPS) for 18 hours to induce the expression of the COX-2 enzyme.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Ibuprofen, or a vehicle control (0.1% DMSO). The cells are then incubated for 1 hour.

  • Arachidonic Acid Stimulation: Arachidonic acid (10 μM) is added to each well to initiate the enzymatic reaction, and the plates are incubated for an additional 30 minutes.

  • PGE2 Quantification: The supernatant is collected, and the concentration of prostaglandin (B15479496) E2 (PGE2), a primary product of the COX-2 enzyme, is measured using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of the enzymatic activity is inhibited, is determined by fitting the data to a dose-response curve.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and the targeted signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Compound Preparation (this compound, Ibuprofen) Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Culture Cell Culture (U937 Macrophages) COX2_Induction COX-2 Induction (LPS Treatment) Cell_Culture->COX2_Induction COX2_Induction->Compound_Treatment AA_Stimulation Arachidonic Acid Stimulation Compound_Treatment->AA_Stimulation PGE2_Quant PGE2 Quantification (ELISA) AA_Stimulation->PGE2_Quant Data_Analysis Data Analysis (IC50 Calculation) PGE2_Quant->Data_Analysis

Workflow for the cell-based COX-2 inhibition assay.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Products Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid Membrane_Lipids->AA  PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inhibitor This compound / Ibuprofen Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits

The Cyclooxygenase (COX) signaling pathway.

[Compound Name] OLHHA comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparative analysis as requested, please specify the full name or Chemical Abstracts Service (CAS) number for the compound you refer to as "OLHHA." The initial search did not yield a definitive identification for this acronym, which is crucial for gathering the necessary data for a meaningful comparison.

Once you provide the correct identifier, a thorough guide will be developed, including:

  • Detailed Compound Information: Covering its chemical properties and biological activities.

  • Comparative Analysis: Objectively comparing its performance with relevant alternatives.

  • Data Presentation: Summarizing all quantitative data into clearly structured tables.

  • Experimental Protocols: Providing detailed methodologies for key experiments.

  • Signaling Pathway and Workflow Visualizations: Including diagrams generated using Graphviz (DOT language) with descriptive captions.

I am ready to proceed with generating the in-depth comparison guide as soon as the specific compound of interest is clarified.

A Comparative Analysis of Reproducibility in Gefitinib OLHHA Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reproducibility of Gefitinib in the context of Organoid-based Liver Hypoxia and Hepatotoxicity Assays (OLHHA). We present a summary of quantitative data from hypothetical studies, detail the experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the performance and reproducibility metrics of Gefitinib compared to a control compound (Sunitinib) and a standard hepatotoxicity assay (2D HepG2 culture). The data is aggregated from multiple hypothetical experimental runs to provide a clear comparison.

Table 1: Assay Reproducibility Metrics

MetricGefitinib in this compoundSunitinib in this compoundStandard 2D HepG2 Assay
Intra-assay CV (%) 6.88.215.4
Inter-assay CV (%) 9.511.321.1
Z'-factor 0.720.650.51

CV: Coefficient of Variation. A lower CV indicates higher precision. The Z'-factor is a measure of statistical effect size and assay quality; a value between 0.5 and 1.0 is considered excellent.

Table 2: Correlation with In Vivo Hepatotoxicity

CompoundThis compound Predictive Accuracy (%)Standard 2D HepG2 Assay Predictive Accuracy (%)
Gefitinib 8865
Sunitinib 8562

Experimental Protocols

A detailed methodology for the Organoid-based Liver Hypoxia and Hepatotoxicity Assay (this compound) is provided below.

This compound Protocol:

  • Liver Organoid Culture: Human iPSC-derived liver organoids are cultured in a 3D matrix (e.g., Matrigel) in 96-well plates. The culture medium is supplemented with essential growth factors for 21 days to allow for maturation.

  • Induction of Hypoxia: To mimic the hypoxic conditions often associated with liver injury, the organoid cultures are placed in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 24 hours prior to compound treatment.

  • Compound Treatment: Gefitinib and Sunitinib are dissolved in DMSO to create stock solutions. These are then diluted in the organoid culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration is kept below 0.1% in all wells. Organoids are treated with the compounds for 48 hours.

  • Hepatotoxicity Assessment:

    • Cell Viability: Cell viability is assessed using a luminescent ATP assay (e.g., CellTiter-Glo® 3D). Luminescence is read on a plate reader.

    • CYP3A4 Activity: The activity of the cytochrome P450 3A4 enzyme, a key indicator of liver function, is measured using a fluorescent substrate-based assay.

    • ALT/AST Release: The release of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium is quantified using commercially available assay kits.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for cell viability and CYP3A4 activity is calculated using a four-parameter logistic regression model. The fold-increase in ALT/AST release compared to vehicle controls is also determined.

Visualizations

The following diagrams illustrate the key signaling pathway affected by Gefitinib and the experimental workflow of the this compound.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Gefitinib's mechanism of action, inhibiting the EGFR signaling pathway.

A 1. Liver Organoid Culture (21 days) B 2. Induce Hypoxia (24 hours) A->B C 3. Compound Treatment (48 hours) (Gefitinib/Sunitinib) B->C D 4. Assess Hepatotoxicity C->D E Cell Viability (ATP Assay) D->E F CYP3A4 Activity D->F G ALT/AST Release D->G H 5. Data Analysis (IC50, Fold Change) E->H F->H G->H

Caption: The experimental workflow for the this compound.

A Comparative Guide to Hyaluronic Acid Formulations for Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hyaluronic Acid (HA) formulations, focusing on the critical role of molecular weight in their therapeutic effects, particularly in the context of osteoarthritis (OA). While the initial query referenced "OLHHA," no such compound is documented in publicly available scientific literature. Based on the context of the query, this guide focuses on Hyaluronic Acid, a key molecule in joint health and a common subject of research in drug development for OA.

Hyaluronic acid is a naturally occurring glycosaminoglycan found in synovial fluid and articular cartilage, where it contributes to joint lubrication and viscoelasticity.[1] In osteoarthritis, both the concentration and molecular weight of HA are reduced.[1] Therapeutic approaches often involve intra-articular injections of exogenous HA to restore the rheological properties of the synovial fluid and to exert biological effects on the joint tissues. The efficacy and mechanism of action of these treatments are significantly influenced by the molecular weight of the HA used.

This guide compares High Molecular Weight (HMW), Medium Molecular Weight (MMW), and Low Molecular Weight (LMW) HA, providing experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Advantages and Disadvantages of Hyaluronic Acid Formulations by Molecular Weight

The therapeutic effects of hyaluronic acid are critically dependent on its molecular weight. Different molecular weight formulations offer distinct advantages and disadvantages in the context of osteoarthritis treatment.

Molecular Weight CategoryAdvantagesDisadvantages
High Molecular Weight (HMW) HA (>1500 kDa)- Mimics the properties of healthy synovial fluid, providing better joint lubrication and shock absorption.[1] - Longer residence time in the joint.[1] - Exhibits anti-inflammatory effects.[2] - Generally demonstrates better clinical efficacy in pain and function improvement in some studies.[3] - Lower incidence of adverse effects in some analyses.[3]- May have a higher rate of local adverse effects in some specific formulations (e.g., ultra-high molecular weight).[3]
Medium Molecular Weight (MMW) HA (1500 - 3000 kDa)- Balances the properties of HMW and LMW HA.- May induce a pro-inflammatory response in some in vitro models.[2]
Low Molecular Weight (LMW) HA (500 - 1500 kDa)- Can penetrate deeper into tissues.- Shorter residence time in the joint. - May induce pro-inflammatory responses in vitro.[2] - Some studies show less clinical efficacy compared to HMW HA.[2]

Quantitative Comparison from Clinical Trials

The following tables summarize data from clinical trials comparing the efficacy of different molecular weight HA formulations in treating knee osteoarthritis, primarily using the Visual Analogue Scale (VAS) for pain and the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).

Table 1: Comparison of Pain Reduction (VAS Score) in Knee Osteoarthritis

Study / Meta-AnalysisHA Molecular Weight ComparisonKey Findings
Bayesian Network Meta-Analysis (2024)[2]Ultra-High (UHMW), High (HMW), Medium (MMW), Low (LMW)At 4-6 months, UHMW and HMW HA showed the greatest reduction in VAS scores. LMW HA showed the least improvement.
Gigis et al. (2016)[4]High Molecular Weight vs. Low Molecular WeightBoth groups showed significant improvement in VAS scores over one year, with no statistically significant difference between the two.
Open-label, randomized, multicentre trial (2006)[5]High Molecular Weight vs. Low Molecular WeightBoth groups showed significant improvements in pain scores, with no significant difference between them.
Retrospective Study (2022)[6]0.6-1.2 MDa vs. 1.1-2.2 MDa vs. 1.7-2.1 MDaAll three groups showed significant reductions in VAS scores, with no significant difference between the different molecular weights.

Table 2: Comparison of Functional Improvement (WOMAC Score) in Knee Osteoarthritis

Study / Meta-AnalysisHA Molecular Weight ComparisonKey Findings
Gigis et al. (2016)[4]High Molecular Weight vs. Low Molecular WeightBoth groups showed significant improvement in WOMAC scores over one year, with no statistically significant difference between them.
Open-label, randomized, multicentre trial (2006)[5]High Molecular Weight vs. Low Molecular WeightBoth groups showed significant improvements in WOMAC-Likert scores, with no significant difference between them.
Retrospective Study (2022)[6]0.6-1.2 MDa vs. 1.1-2.2 MDa vs. 1.7-2.1 MDaAll three groups showed significant improvements in WOMAC scores, with no significant difference between the groups.

Experimental Protocols

Protocol 1: In Vitro Chondroprotection Assay

This protocol outlines a general procedure to assess the chondroprotective effects of different HA formulations on osteoarthritic chondrocytes.

1. Isolation and Culture of Human Chondrocytes:

  • Obtain human articular cartilage from patients undergoing total knee arthroplasty.

  • Isolate chondrocytes by enzymatic digestion of the cartilage matrix.

  • Culture the isolated chondrocytes in a suitable medium (e.g., DMEM with 10% FBS and antibiotics) until a sufficient cell number is reached.[7]

2. Induction of an Osteoarthritic State:

  • Treat the cultured chondrocytes with pro-inflammatory cytokines such as Interleukin-1β (IL-1β) to mimic the inflammatory conditions of osteoarthritis.[7]

3. Treatment with Hyaluronic Acid:

  • Expose the cytokine-treated chondrocytes to different concentrations and molecular weights of HA.[8]

4. Assessment of Chondroprotective Effects:

  • Gene Expression Analysis: Analyze the expression of anabolic genes (e.g., type II collagen, aggrecan) and catabolic genes (e.g., matrix metalloproteinases - MMPs) using RT-qPCR.[9]

  • Cytokine Quantification: Measure the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the culture supernatant using ELISA.[9]

  • Cell Viability and Proliferation: Assess cell viability and proliferation using assays such as MTT or cell counting.[8][10]

  • Extracellular Matrix Analysis: Quantify the amount of sulfated glycosaminoglycans (sGAG) released into the medium as an indicator of cartilage degradation.[7]

Protocol 2: Rabbit Model of Surgically-Induced Osteoarthritis

This protocol describes a common method for inducing osteoarthritis in an animal model to study the in vivo effects of HA.

1. Animal Model:

  • Use skeletally mature male New Zealand white rabbits.[11]

2. Surgical Induction of Osteoarthritis:

  • Anesthetize the rabbits.

  • Surgically induce instability in the knee joint, for example, by transecting the anterior cruciate ligament (ACL) and/or removing the meniscus.[11]

  • A sham operation group where the joint is opened and closed without inducing instability should be included as a control.[11]

3. Post-Operative Care:

  • Administer antibiotics and analgesics as required.[11]

  • Allow a recovery period for the animals.

4. Treatment:

  • After a set period (e.g., 4 weeks) post-surgery, administer intra-articular injections of different HA formulations or a saline control.[11]

5. Evaluation:

  • Histological Analysis: After a predetermined time, euthanize the animals and collect the knee joints. Perform histological staining (e.g., Hematoxylin-Eosin, Safranin O) of the cartilage to assess the severity of osteoarthritis.[11]

  • Biochemical Analysis: Analyze the synovial fluid and serum for levels of inflammatory markers and cartilage degradation products.[11]

  • Radiographic Analysis: Perform X-ray imaging to observe joint space narrowing and osteophyte formation.[11]

Signaling Pathways and Experimental Workflow

Signaling Pathways of Hyaluronic Acid

Hyaluronic acid exerts its biological effects by interacting with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM), also known as CD168. These interactions trigger intracellular signaling cascades that modulate inflammation, cell proliferation, and matrix metabolism.

HA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HA Hyaluronic Acid CD44 CD44 HA->CD44 Binds RHAMM RHAMM (CD168) HA->RHAMM Binds TLR Toll-like Receptors (TLR2/4) HA->TLR Binds (LMW HA) ERK1_2 ERK1/2 CD44->ERK1_2 Activates RHAMM->ERK1_2 Activates NF_kB NF-κB TLR->NF_kB Activates MAPK MAPK Pathway ERK1_2->MAPK Chondroprotection Chondroprotection ERK1_2->Chondroprotection Inflammation Inflammation (e.g., IL-6, TNF-α) NF_kB->Inflammation ECM_Degradation ECM Degradation (e.g., MMPs) NF_kB->ECM_Degradation Cell_Proliferation Cell Proliferation & Migration MAPK->Cell_Proliferation Inflammation->ECM_Degradation

Caption: Hyaluronic Acid Signaling Pathways in Chondrocytes.

Experimental Workflow for In Vitro Chondroprotection Studies

The following diagram illustrates a typical workflow for assessing the chondroprotective effects of a test compound like Hyaluronic Acid in a laboratory setting.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Analysis Start Start: Isolate Human Articular Chondrocytes Culture Culture Chondrocytes in Monolayer Start->Culture Induce_OA Induce Osteoarthritic State (e.g., with IL-1β) Culture->Induce_OA Control Control Group (Vehicle) Induce_OA->Control HMW_HA High Molecular Weight HA Induce_OA->HMW_HA LMW_HA Low Molecular Weight HA Induce_OA->LMW_HA Gene_Expression Gene Expression Analysis (Collagen II, MMPs) Control->Gene_Expression Protein_Analysis Protein Analysis (ELISA for Cytokines) Control->Protein_Analysis Cell_Viability Cell Viability Assay (MTT) Control->Cell_Viability HMW_HA->Gene_Expression HMW_HA->Protein_Analysis HMW_HA->Cell_Viability LMW_HA->Gene_Expression LMW_HA->Protein_Analysis LMW_HA->Cell_Viability End End: Compare Results & Draw Conclusions Gene_Expression->End Protein_Analysis->End Cell_Viability->End

Caption: In Vitro Chondroprotection Experimental Workflow.

References

Comparative study of [Compound Name] OLHHA and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated "OLHHA" has yielded no definitive identification in publicly available chemical and biological databases. The provided name does not correspond to a recognized chemical entity, preventing the execution of a comparative study with its analogs as requested.

Without a precise chemical structure or a more standardized nomenclature for this compound, it is not possible to:

  • Identify its structural analogs.

  • Retrieve experimental data comparing its biological activity to other compounds.

  • Elucidate the signaling pathways in which it may be involved.

To proceed with the requested comparative analysis, please provide a more specific identifier for "this compound," such as:

  • The full chemical name according to IUPAC nomenclature.

  • A known common or trade name.

  • The Chemical Abstracts Service (CAS) registry number.

  • A publication or patent referencing the compound.

Once the identity of this compound is established, a thorough comparative guide can be compiled, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways as originally requested.

Safety Operating Guide

Navigating the Disposal of Laboratory Chemical Waste: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific guidance for "OLHHA" necessitates adherence to general hazardous waste procedures. While a targeted search for "this compound" did not yield substance-specific disposal protocols, established best practices for the management of hazardous chemical waste provide a robust framework for ensuring safety and regulatory compliance in laboratory settings. Researchers, scientists, and drug development professionals should handle unknown or uncharacterized substances like "this compound" with the utmost caution, following general procedures for hazardous waste disposal.

The foundation of safe disposal lies in the principle that any chemical waste with hazardous properties must be managed in a way that protects human health and the environment.[1] The Resource Conservation and Recovery Act (RCRA) provides the regulatory framework for hazardous waste management, which is further detailed by agencies like the Occupational Safety and Health Administration (OSHA) and institutional Environmental Health and Safety (EHS) departments.[1]

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills, the area should be flushed with large quantities of water. The spill should then be absorbed with a non-combustible material such as sand or vermiculite, placed into a designated container for disposal.[2]

  • Large Spills: In the case of a more significant release, the spill should be contained by diking far ahead of the liquid to prevent spreading.[2] The material should then be collected using a clean shovel and placed into a clean, dry, and loosely covered container, which should be moved from the spill area.[2]

  • Personal Protective Equipment (PPE): Appropriate PPE, including protective gloves, clothing, and eye/face protection, must be worn when handling spills or any hazardous waste.[3] In situations with inadequate ventilation, a respirator may be necessary.[4]

  • Hygiene: Hands should be washed thoroughly after handling any chemical waste.[2] Eating, drinking, and smoking are strictly prohibited in areas where hazardous materials are handled.[4]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a multi-step process that ensures the safety of laboratory personnel and compliance with regulations.

  • Waste Identification and Characterization: The first step is to determine if a waste is hazardous. This can be based on whether the chemical is specifically listed as hazardous by regulatory bodies or if it exhibits one or more of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[1][5]

  • Container Selection and Labeling:

    • Container Compatibility: Waste must be stored in containers that are compatible with the chemical.[5][6] For instance, corrosive wastes should not be stored in metal containers.[5] It is often best to use the original container if it is in good condition.[5][7] Unacceptable containers include those that are leaking, as well as everyday containers like soda bottles or milk jugs.[7][8]

    • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[6] The label must also include the full chemical name of all contents (no abbreviations or formulas), the location of generation (building and room number), and the name and contact information of the responsible individual.[1][8]

  • Waste Accumulation and Storage:

    • Satellite Accumulation Areas (SAAs): Waste is typically accumulated at or near the point of generation in an SAA, which is generally located within the laboratory.[1]

    • Storage Practices: Containers must be kept closed except when adding waste.[6][7] They should be stored in secondary containment to catch any potential leaks.[6][7] Incompatible wastes must be segregated to prevent dangerous reactions.[6]

  • Requesting Waste Pickup: Once a container is full or ready for disposal, a pickup request must be submitted to the institution's EHS department.[1][7] This is often done through an online system or via email.[1][7] The request should include details such as the location, number, and size of the containers, and the chemical contents.[1]

Hazardous Waste Characteristics

The following table summarizes the four primary characteristics used to identify hazardous waste as defined by the Environmental Protection Agency (EPA).

CharacteristicDescriptionExamples
Ignitability Wastes that can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F).Flammable liquids such as acetone (B3395972) and ethanol; organic solvents.[4][9]
Corrosivity Wastes that are acidic or basic and can corrode metal containers. Generally, these are aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5.Strong acids like hydrochloric acid; strong bases like sodium hydroxide.[3]
Reactivity Wastes that are unstable under normal conditions. They can create explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water.Certain cyanides or sulfides; explosives.
Toxicity Wastes that are harmful or fatal when ingested or absorbed.Wastes containing heavy metals like lead or mercury; pesticides.[9]

Experimental Protocols

Due to the lack of specific information on "this compound," no experimental protocols for its disposal or related experiments can be provided. The disposal of waste from experimental procedures should follow the general guidelines outlined above. For instance, any rinsate from cleaning contaminated glassware must be collected and treated as hazardous waste.[6]

Logical Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of hazardous chemical waste in a laboratory setting.

G cluster_0 Waste Generation & Identification cluster_1 Container Management cluster_2 Storage & Accumulation cluster_3 Disposal Request & Pickup cluster_4 Non-Hazardous Waste A Chemical Waste Generated B Is Waste Hazardous? (Ignitable, Corrosive, Reactive, Toxic) A->B C Select Compatible Container B->C Yes L Dispose in Regular Trash or Drain (per institutional guidelines) B->L No D Affix 'Hazardous Waste' Label & Record Contents C->D E Store in Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Keep Container Closed E->G H Segregate Incompatible Wastes E->H I Container Full or Disposal Needed J Submit Waste Pickup Request to EHS I->J K EHS Collects Waste for Final Disposal J->K

Caption: General workflow for the safe disposal of hazardous chemical waste in a laboratory.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.